Grosvenorine
Description
from the fruits of Siraitia grosvenorii; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40O19/c1-10-19(37)23(41)26(44)31(46-10)51-29-22(40)18-15(36)7-14(8-16(18)49-28(29)12-3-5-13(35)6-4-12)48-33-30(25(43)20(38)11(2)47-33)52-32-27(45)24(42)21(39)17(9-34)50-32/h3-8,10-11,17,19-21,23-27,30-39,41-45H,9H2,1-2H3/t10-,11-,17+,19-,20-,21+,23+,24-,25+,26+,27+,30+,31-,32-,33-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGGWIVHOGEVSP-NWQOLJAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@@H]([C@H]([C@@H](O4)C)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Grosvenorine: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Grosvenorine, a major flavonoid glycoside isolated from the fruits of Siraitia grosvenorii (Luo Han Guo), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, biological activities, and underlying mechanisms of action of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to facilitate further investigation and exploitation of this compound's pharmacological potential.
Chemical Structure and Properties
This compound is a flavonoid glycoside with a complex chemical structure.[1] It is characterized by a kaempferol backbone linked to sugar moieties.[2]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₃H₄₀O₁₉ | [2][3] |
| Molecular Weight | 740.7 g/mol | [2][3] |
| IUPAC Name | 7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | |
| SMILES | CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)C)O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O | [3] |
| Appearance | Yellow powder | [4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol | [3][4] |
Biological Activities and Quantitative Data
This compound exhibits a range of biological activities, most notably antibacterial and antioxidant effects.[3][4] The metabolites of this compound have been shown to possess even more potent activities.[4]
Antibacterial Activity
This compound has demonstrated inhibitory activity against Gram-positive bacteria.[2] The minimum inhibitory concentration (MIC) values for this compound and its metabolites against these bacteria are reported to be less than 70 mg/mL.[2]
Table 2: Antibacterial Activity of this compound
| Bacterial Strain | MIC (μg/mL) | Reference |
| Gram-positive bacteria (general) | < 70,000 | [2] |
| Enterococcus faecalis | 62.5 | |
| Pseudomonas aeruginosa | 62.5 | |
| Staphylococcus epidermidis | 125 | |
| Staphylococcus aureus | 125 | |
| Escherichia coli | 500 |
Antioxidant Activity
The antioxidant properties of this compound have been evaluated through various in vitro assays. While specific IC50 values for pure this compound are not widely reported, studies on extracts of Siraitia grosvenorii, where this compound is a major component, demonstrate significant radical scavenging activity.
Table 3: Antioxidant Activity of Siraitia grosvenorii Mogroside Extract (MGE)
| Assay | IC50 (μg/mL) | Positive Control | Positive Control IC50 (μg/mL) | Reference |
| DPPH radical scavenging | 1118.1 | Ascorbic acid | 9.6 | [3] |
| ABTS radical scavenging | 1473.2 | Trolox | 47.9 | [3] |
| Peroxyl radical scavenging (ORAC) | 851.8 μmol TE/g | - | - | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation and Purification of this compound from Siraitia grosvenorii**
This protocol describes a general method for the extraction and purification of flavonoids, including this compound, from the plant material.
Caption: Workflow for MIC Determination.
-
Preparation of this compound Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in Mueller-Hinton Broth (MHB) for bacteria.
-
Serial Dilution: Two-fold serial dilutions of the this compound solution are prepared in a 96-well microtiter plate.
-
Inoculum Preparation: The bacterial strains to be tested are cultured overnight, and the inoculum is prepared to a standardized concentration (e.g., 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.
DPPH Radical Scavenging Assay
This protocol details the procedure for assessing the antioxidant capacity of this compound using the DPPH radical scavenging assay.
-
Preparation of Solutions: A stock solution of this compound of varying concentrations is prepared. A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is also prepared.
-
Reaction Mixture: The this compound solution is mixed with the DPPH solution in a microplate or cuvette.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Determination: The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
Signaling Pathways
This compound is implicated in the modulation of several key signaling pathways involved in inflammation and apoptosis.
Inhibition of the NF-κB Signaling Pathway
The anti-inflammatory effects of compounds from Siraitia grosvenorii are partly attributed to the inhibition of the NF-κB signaling pathway. T[5]his pathway is a central regulator of the inflammatory response.
This compound's Putative Role in NF-κB Pathway Inhibition
Caption: Putative NF-κB Pathway Inhibition by this compound.
Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, the IKK complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus. In the nucleus, NF-κB initiates the transcription of pro-inflammatory genes. This compound is thought to exert its anti-inflammatory effect by inhibiting the activation of the IKK complex, thereby preventing the downstream activation of NF-κB.
Modulation of the p53/Bcl-2 Apoptotic Pathway
In the context of indomethacin-induced gastropathy, this compound has been shown to modulate the p53/Bcl-2 apoptotic pathway, suggesting a gastroprotective effect.
This compound's Modulation of the p53/Bcl-2 Pathway
Caption: p53/Bcl-2 Pathway Modulation by this compound.
Cellular stress can lead to the activation of the tumor suppressor protein p53, which can induce apoptosis. p53 can also inhibit the anti-apoptotic protein Bcl-2. This compound has been observed to down-regulate the expression of p53 while up-regulating the expression of Bcl-2. This dual action shifts the balance away from apoptosis, thereby protecting cells from damage.
Conclusion
This compound is a promising natural compound with multifaceted biological activities. Its demonstrated antibacterial and antioxidant properties, coupled with its ability to modulate key signaling pathways involved in inflammation and apoptosis, highlight its potential for the development of novel therapeutic agents. This technical guide provides a foundational understanding of this compound's chemical and biological characteristics, offering valuable insights for future research and drug discovery endeavors. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential in various disease models.
References
- 1. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biosynthesis of Grosvenorine in Siraitia grosvenorii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grosvenorine, a principal flavonoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit), has garnered scientific interest for its potential pharmacological activities. While the biosynthesis of the fruit's intensely sweet mogrosides has been extensively studied, the pathway leading to this compound remains less defined. This technical guide synthesizes the current understanding of this compound's biosynthesis, detailing the well-established pathway to its kaempferol aglycone and proposing a putative enzymatic cascade for its subsequent glycosylation. This document provides quantitative data on flavonoid content, detailed experimental protocols, and visual diagrams of the biosynthetic and experimental workflows to serve as a comprehensive resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
Introduction
Siraitia grosvenorii, a perennial vine of the Cucurbitaceae family, is renowned for its intensely sweet triterpenoid glycosides, known as mogrosides. Beyond these sweeteners, the fruit also contains a variety of other bioactive compounds, including a significant concentration of flavonoids.[1] Among these, this compound stands out as a major flavonoid constituent.[2] this compound is a complex flavonoid glycoside, structurally identified as kaempferol 3-O-α-L-rhamnoside-7-O-β-D-xylosyl(1→2)-O-α-L-rhamnoside.[3] Flavonoids from S. grosvenorii have demonstrated anti-inflammatory and hepatoprotective effects, making their biosynthetic pathways a subject of significant interest for potential therapeutic applications.[3]
This guide provides an in-depth overview of the likely biosynthetic pathway of this compound, based on the established general flavonoid biosynthesis pathway in plants and the known structure of the final molecule.
Biosynthesis of the Kaempferol Aglycone
The biosynthesis of this compound begins with the formation of its aglycone backbone, kaempferol. This process is a well-characterized branch of the phenylpropanoid pathway.[4] The pathway starts with the amino acid L-phenylalanine and proceeds through a series of enzymatic steps to produce the flavonol kaempferol.
The key enzymes involved in this pathway are:
-
Phenylalanine ammonia-lyase (PAL): Initiates the pathway by converting L-phenylalanine to cinnamic acid.
-
Cinnamate-4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-Coumarate:CoA ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-coumaroyl-CoA.
-
Chalcone synthase (CHS): Catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.
-
Chalcone isomerase (CHI): Induces the stereospecific cyclization of naringenin chalcone into naringenin.
-
Flavanone 3-hydroxylase (F3H): Hydroxylates naringenin to produce dihydrokaempferol.
-
Flavonol synthase (FLS): Introduces a double bond into dihydrokaempferol to form the flavonol kaempferol.[5]
Putative Glycosylation of Kaempferol to this compound
Once the kaempferol aglycone is synthesized, it undergoes a series of glycosylation steps to yield this compound. This process is catalyzed by UDP-dependent glycosyltransferases (UGTs), which transfer sugar moieties from an activated sugar donor (e.g., UDP-rhamnose, UDP-xylose) to the kaempferol backbone. While specific UGTs for flavonoid biosynthesis in S. grosvenorii have not yet been definitively identified, the structure of this compound allows for the postulation of a logical sequence of glycosylation events.
The proposed steps are:
-
Rhamnosylation at the 3-O position: A UGT transfers a rhamnose sugar to the hydroxyl group at the 3-position of kaempferol, forming kaempferol 3-O-rhamnoside (afzelin).
-
Rhamnosylation at the 7-O position: Another UGT attaches a rhamnose sugar to the 7-hydroxyl group of kaempferol 3-O-rhamnoside.
-
Xylosylation at the 7-O-rhamnose: A final UGT adds a xylose molecule to the 2-hydroxyl group of the rhamnose at the 7-O position.
It is important to note that the order of these glycosylation steps is hypothetical and requires experimental validation. The UGTs involved in mogroside biosynthesis in S. grosvenorii, such as UGT94-289-3, have been identified, but their substrate specificity towards flavonoids is unknown.[6][7]
Quantitative Data
Specific quantitative data for the enzymatic steps in the this compound biosynthesis pathway are not yet available in the literature. However, studies on the extraction of total flavonoids from S. grosvenorii provide an indication of their abundance. The yield of flavonoids is influenced by the extraction method and conditions.
| Extraction Method | Solvent | Key Parameters | Flavonoid Yield (%) | Reference |
| Microwave-assisted | 50% Ethanol | 650 W, 25 min, 1:35 g/mL | 1.72 | [8] |
| Ultrasonic-assisted | Not specified | 50.65 °C, 29.2 min, 1:34.75 g/mL | 2.25 | [8] |
| Ultrasonic-assisted | Not specified | 80% ethanol, 104 min, 1:38 g/mL | Not specified, but higher than other methods | [8] |
| Microwave-assisted | 60% Ethanol | 350 W, 20 min, 1:30 g/mL | 7.6 (from flowers) | [4] |
Experimental Protocols
The elucidation of the this compound biosynthetic pathway requires a combination of phytochemical analysis, enzymology, and molecular biology techniques. Below are detailed protocols for the extraction and quantification of flavonoids from S. grosvenorii and a general protocol for a UGT enzyme assay.
Protocol for Flavonoid Extraction and Quantification
This protocol is adapted from methods described for the extraction of flavonoids from S. grosvenorii.[4][8]
-
Sample Preparation:
-
Dry the fruit of S. grosvenorii at 60°C until a constant weight is achieved.
-
Grind the dried fruit into a fine powder and pass it through a 60-mesh sieve.
-
-
Ultrasonic-Assisted Extraction:
-
Weigh 1 g of the powdered sample and place it in a conical flask.
-
Add 38 mL of 80% ethanol (1:38 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath at 50°C.
-
Perform sonication for 100 minutes.
-
After extraction, centrifuge the mixture at 5000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Quantification by HPLC:
-
Filter the supernatant through a 0.45 µm membrane filter.
-
Analyze the sample using a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.
-
Use a gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% phosphoric acid).
-
Monitor the absorbance at a wavelength specific for flavonoids (e.g., 280 nm or 350 nm).
-
Quantify the amount of this compound by comparing the peak area to a standard curve prepared with purified this compound.
-
General Protocol for UGT Enzyme Assay
This protocol provides a general framework for assaying the activity of a putative flavonoid glycosyltransferase. It would need to be optimized for the specific enzyme and substrates.
-
Enzyme Preparation:
-
Clone the candidate UGT gene from S. grosvenorii cDNA.
-
Express the recombinant protein in a suitable host system (e.g., E. coli, yeast).
-
Purify the recombinant UGT using affinity chromatography.
-
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
Tris-HCl buffer (pH 7.5)
-
Magnesium chloride
-
The acceptor substrate (e.g., kaempferol, kaempferol 3-O-rhamnoside) dissolved in DMSO.
-
The activated sugar donor (e.g., UDP-rhamnose, UDP-xylose).
-
The purified recombinant UGT enzyme.
-
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of cold methanol.
-
-
Product Analysis:
-
Centrifuge the reaction mixture to pellet the precipitated protein.
-
Analyze the supernatant by HPLC or LC-MS to detect the formation of the glycosylated product.
-
Identify the product by comparing its retention time and mass spectrum to an authentic standard or by structural elucidation using NMR.
-
Quantify the product formation to determine the enzyme's kinetic parameters (Km and Vmax).
-
Conclusion and Future Directions
The biosynthesis of this compound in Siraitia grosvenorii is a multi-step process that begins with the well-established flavonoid pathway to produce the kaempferol aglycone. The subsequent glycosylation steps, while logically inferable from the structure of this compound, are yet to be fully elucidated. The specific UDP-glycosyltransferases responsible for the attachment of rhamnose and xylose residues to the kaempferol backbone remain to be identified and characterized.
Future research should focus on:
-
Identification and characterization of flavonoid-specific UGTs in S. grosvenorii through transcriptomic analysis and functional genomics.
-
In vitro and in vivo functional analysis of candidate UGTs to confirm their role in this compound biosynthesis.
-
Quantitative analysis of the intermediates and enzymes in the pathway to understand the metabolic flux and regulatory control points.
A complete understanding of the this compound biosynthetic pathway will not only advance our knowledge of flavonoid metabolism in this unique medicinal plant but also open up possibilities for the metabolic engineering of this compound production in microbial or plant-based systems for pharmaceutical and nutraceutical applications.
References
- 1. ABC Herbalgram Website [herbalgram.org]
- 2. Systematic identification of flavonols, flavonol glycosides, triterpene and siraitic acid glycosides from Siraitia grosvenorii using high-performance liquid chromatography/quadrupole-time-of-flight mass spectrometry combined with a screening strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pertanika.upm.edu.my [pertanika.upm.edu.my]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. Post-Ripening and Key Glycosyltransferase Catalysis to Promote Sweet Mogrosides Accumulation of Siraitia grosvenorii Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Grosvenorine: A Comprehensive Technical Guide
This technical guide provides an in-depth overview of the physicochemical properties, experimental protocols for isolation and analysis, and known biological activities of Grosvenorine. The information is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.
Physicochemical Properties
This compound is a major flavonoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1][2] It is recognized for its potential antioxidant and antibacterial properties.[2][3] The fundamental physicochemical characteristics of this compound are summarized in the tables below.
General and Chemical Properties
| Property | Value | Source |
| Chemical Name | 7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | [4] |
| Molecular Formula | C₃₃H₄₀O₁₉ | [5] |
| Molecular Weight | 740.66 g/mol | [5] |
| Appearance | Off-white to light yellow solid | [5] |
| Chemical Class | Flavonoid | [6] |
| Predicted pKa | 5.79 ± 0.40 | [5] |
| Predicted Boiling Point | 1067.8 ± 65.0 °C | [5] |
Solubility
| Solvent | Solubility | Source |
| Water | Low | [3] |
| DMSO | Soluble | [5] |
| Ethanol | Soluble | [3] |
| Methanol | Soluble | [3] |
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometry (MS)
High-resolution mass spectrometry has been employed to determine the accurate mass and fragmentation pattern of this compound.
| Parameter | Value | Source |
| Ionization Mode | Negative | [4] |
| Precursor Ion [M-H]⁻ | m/z 739.2099609375 | [4] |
| Major MS/MS Fragments | m/z 285.04046630859375, 283.0248107910156, 255.02984619140625, 227.03469848632812, 284.0324401855469 | [4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocols
The extraction and purification of this compound from Siraitia grosvenorii fruit involves several stages, from initial extraction to final chromatographic purification.
Extraction of this compound from Siraitia grosvenorii
Several methods have been optimized for the extraction of flavonoids, including this compound, from the plant material.[9][10]
3.1.1. Solvent Reflux Extraction
-
Plant Material : Dried and powdered fruit of Siraitia grosvenorii.
-
Solvent : 88% Ethanol.[10]
-
Solid-to-Liquid Ratio : 1:27 (g/mL).[10]
-
Extraction Temperature : 80 °C.[10]
-
Extraction Time : 118 minutes.[10]
-
Procedure : The powdered plant material is mixed with the solvent and heated under reflux for the specified time. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude extract.
3.1.2. Ultrasonic-Assisted Extraction
-
Plant Material : Dried and powdered fruit of Siraitia grosvenorii.
-
Solvent : Aqueous ethanol.
-
Solid-to-Liquid Ratio : 1:34.75 (g/mL).[10]
-
Ultrasonic Temperature : 50.65 °C.[10]
-
Ultrasonic Time : 29.2 minutes.[10]
-
Procedure : The plant material is suspended in the solvent and subjected to ultrasonic irradiation under the specified conditions. The resulting mixture is filtered, and the filtrate is concentrated to obtain the crude extract.
Purification of this compound
The crude extract containing this compound is further purified using chromatographic techniques.
3.2.1. Column Chromatography
-
Stationary Phase : Sephadex LH-20.[5]
-
Mobile Phase : Alcohol (e.g., Methanol or Ethanol).[5]
-
Procedure : The crude extract is dissolved in a minimal amount of the mobile phase and loaded onto the Sephadex LH-20 column. The column is then eluted with the mobile phase, and fractions are collected. The fractions containing this compound, as monitored by thin-layer chromatography (TLC) or analytical HPLC, are pooled and concentrated.
3.2.2. Preparative High-Performance Liquid Chromatography (Prep-HPLC)
-
Column : C18 reverse-phase column (e.g., 250 mm × 10.0 mm, 5 µm).
-
Mobile Phase : A gradient of methanol and water containing 0.1% acetic acid is typically used.
-
Detection : UV detection at a wavelength around 276 nm.
-
Procedure : The partially purified fraction from column chromatography is dissolved in the mobile phase, filtered, and injected into the preparative HPLC system. The peak corresponding to this compound is collected, and the solvent is removed to yield the purified compound.
References
- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Gastrointestinal Tract Metabolism and Pharmacological Activities of this compound, a Major and Characteristic Flavonoid in the Fruits of Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound CAS#: 156980-60-8 [amp.chemicalbook.com]
- 6. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
Grosvenorine: A Technical Guide to Its Role in Traditional Medicine and Modern Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Abstract
Grosvenorine, a prominent flavonoid glycoside isolated from the fruit of Siraitia grosvenorii (Luo Han Guo), has a rich history of use in traditional medicine for treating respiratory ailments and inflammation. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its pharmacological properties, underlying mechanisms of action, and the experimental methodologies used for its investigation. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key pathways to facilitate further research and therapeutic application.
Introduction
Siraitia grosvenorii, a perennial vine native to Southern China, has been used for centuries in traditional Chinese medicine.[1] Its fruit, commonly known as Luo Han Guo, is recognized for its intense sweetness, attributed to a group of triterpene glycosides called mogrosides. Beyond its use as a natural sweetener, the fruit is traditionally prescribed for treating cough, sore throat, and constipation.[2][3] One of the key bioactive flavonoid glycosides present in S. grosvenorii is this compound.[2] Flavonoids, as a class of plant secondary metabolites, are well-documented for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. This guide focuses specifically on the scientific evidence supporting the therapeutic potential of this compound.
Chemical and Physical Properties
-
Chemical Name: 7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one
-
Molecular Formula: C₃₃H₄₀O₁₉
-
Molecular Weight: 740.66 g/mol
-
Appearance: Typically a yellow powder.
-
Solubility: Soluble in methanol, ethanol, and DMSO.
Pharmacological Activities
This compound exhibits a range of biological activities that substantiate its use in traditional medicine. The primary pharmacological effects documented in scientific literature are its antibacterial and antioxidant properties. It is noteworthy that the metabolites of this compound, produced by the action of human intestinal flora, may exhibit even more potent biological activities.[4]
Antibacterial Activity
This compound has demonstrated inhibitory effects against various pathogenic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antibacterial efficacy.
| Bacterial Strain | MIC (μg/mL) | Reference |
| Staphylococcus aureus | 125 | [5] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 125 | [5] |
| Enterococcus faecalis | 62.5 | [5] |
| Pseudomonas aeruginosa | 62.5 | [5] |
| Escherichia coli | 500 | [5] |
Antioxidant Activity
| Assay | IC50 (μg/mL) | Positive Control | Positive Control IC50 (μg/mL) | Reference |
| DPPH Radical Scavenging | 1118.1 | Ascorbic Acid | 9.6 | [6] |
| ABTS Radical Scavenging | 1473.2 | Trolox | 47.9 | [6] |
Anti-inflammatory Activity
A flavonoid glycoside compound isolated from Siraitia grosvenorii (SGPF), which is structurally related to this compound, has been shown to possess significant anti-inflammatory properties. This compound was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[7] This suggests a potential mechanism for the traditional use of Luo Han Guo in treating inflammatory conditions.
Mechanisms of Action
Anti-inflammatory Signaling Pathway
Research on a flavonoid glycoside from S. grosvenorii (SGPF) indicates that its anti-inflammatory effects are mediated through the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB/MyD88 signaling pathway.[7] In inflammatory conditions induced by LPS, SGPF was shown to significantly inhibit the expression of TLR4 and the subsequent activation of the MyD88-dependent pathway. This leads to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7] While this study was not conducted on this compound specifically, it provides a strong hypothetical framework for its anti-inflammatory mechanism.
Antioxidant Signaling Pathway
While direct evidence for this compound's effect on specific antioxidant signaling pathways is limited, flavonoids are known to exert their antioxidant effects through various mechanisms, including direct radical scavenging and the activation of endogenous antioxidant systems. A key pathway involved in the cellular antioxidant response is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It is plausible that this compound, like other flavonoids, could activate the Nrf2 pathway, leading to the upregulation of antioxidant enzymes.
Experimental Protocols
Extraction and Isolation of this compound
A general procedure for the extraction and isolation of flavonoids from Siraitia grosvenorii can be adapted for obtaining this compound.
Workflow for Extraction and Isolation
References
- 1. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The Gastrointestinal Tract Metabolism and Pharmacological Activities of this compound, a Major and Characteristic Flavonoid in the Fruits of Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Spectral Data Interpretation of Grosvenorine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data interpretation for Grosvenorine, a major flavonoid compound isolated from the fruits of Siraitia grosvenorii.[1] This document is intended for researchers, scientists, and professionals in drug development who are interested in the structural elucidation and bioactivity of this natural product. This compound has garnered attention for its potential antibacterial and antioxidant properties.[2]
Chemical Structure and Properties
This compound is a flavonoid glycoside with the molecular formula C33H40O19 and a molecular weight of 740.68 g/mol . Its IUPAC name is 7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one. The structure consists of a kaempferol aglycone linked to three sugar moieties.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C33H40O19 | PubChem |
| Molecular Weight | 740.68 g/mol | PubChem |
| IUPAC Name | 7-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one | PubChem |
| CAS Number | 156980-60-8 | ChemicalBook |
| Appearance | Yellow powder | N/A |
| Solubility | Soluble in DMSO, methanol, ethanol | N/A |
Spectral Data Interpretation
The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For a complex glycoside like this compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for unambiguous assignment of all proton and carbon signals.
¹H NMR Spectrum: The ¹H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons of the kaempferol core, as well as signals for the sugar moieties. The anomeric protons of the sugar units are typically found in the downfield region (around δ 4.5-5.5 ppm) and their coupling constants provide information about the stereochemistry of the glycosidic linkages.
¹³C NMR Spectrum: The ¹³C NMR spectrum will display signals for all 33 carbon atoms in this compound. The chemical shifts of the carbons in the aglycone and sugar portions are well-established and can be used for structural assignment.
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Structural Unit | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Kaempferol A-Ring | H-6 | 6.2 - 6.5 | 98 - 100 |
| H-8 | 6.4 - 6.8 | 93 - 95 | |
| Kaempferol B-Ring | H-2', H-6' | 7.8 - 8.1 | 130 - 132 |
| H-3', H-5' | 6.8 - 7.0 | 115 - 117 | |
| Kaempferol C-Ring | H-3 | - | 133 - 135 |
| Sugar Moieties | Anomeric Protons | 4.5 - 5.5 | 98 - 105 |
| Other Sugar Protons | 3.2 - 4.5 | 60 - 80 | |
| Methyl (Rhamnose) | ~1.2 | ~18 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique that would typically show a prominent pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. Fragmentation patterns in MS/MS experiments can help to identify the sugar units and their sequence.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (calculated) | m/z (observed) | Technique |
| [M+H]⁺ | 741.2243 | Data not available | ESI-MS |
| [M+Na]⁺ | 763.2062 | Data not available | ESI-MS |
Experimental Protocols
Isolation and Purification of this compound
A general procedure for the isolation of flavonoid glycosides from plant material is as follows:
-
Extraction: Dried and powdered fruits of Siraitia grosvenorii are extracted with a polar solvent such as methanol or ethanol at room temperature.[1]
-
Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.
-
Chromatography: The enriched fraction is subjected to column chromatography on silica gel or other stationary phases. Further purification can be achieved using techniques like High-Performance Liquid Chromatography (HPLC).[2]
NMR Spectroscopy
-
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄).
-
Data Acquisition: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing: The acquired data is processed using appropriate software to obtain the final spectra for analysis and structural assignment.
Bioactivity and Signaling Pathways
This compound has been reported to exhibit antioxidant and antibacterial activities.
Antioxidant Activity
The antioxidant activity of flavonoids is often attributed to their ability to scavenge free radicals. While the specific signaling pathways for this compound's antioxidant activity are not fully elucidated, flavonoids are known to modulate cellular antioxidant defense mechanisms. One such pathway is the Nrf2/HO-1 signaling pathway, which plays a crucial role in cellular protection against oxidative stress.
Caption: Nrf2/HO-1 Antioxidant Signaling Pathway.
Antibacterial Activity
The antibacterial mechanism of many flavonoids involves the disruption of the bacterial cell membrane integrity. While a specific signaling pathway for this compound has not been detailed, a general workflow for assessing antibacterial activity is presented below.
Caption: Workflow for Antibacterial Activity Testing.
Conclusion
This technical guide provides a foundational understanding of the spectral data interpretation for this compound. While complete, publicly available spectral datasets are limited, the information presented here, based on the analysis of similar flavonoid glycosides, offers a strong starting point for researchers. Further investigation is warranted to fully elucidate the complete spectral assignments and to explore the detailed mechanisms of its biological activities.
References
The Flavonoid Profile of Monk Fruit (Siraitia grosvenorii): A Technical Guide for Researchers
An In-depth Technical Guide on the Core Flavonoid Profile of Monk Fruit for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the flavonoid composition of monk fruit (Siraitia grosvenorii), a plant of significant interest for its natural, non-caloric sweeteners and traditional medicinal uses. Beyond its well-known mogrosides, monk fruit possesses a rich and diverse profile of flavonoids that contribute to its bioactivity. This document outlines the identified flavonoids, their quantitative distribution within the plant, detailed experimental protocols for their analysis, and insights into the signaling pathways they modulate.
Flavonoid Composition and Distribution
Monk fruit contains a variety of flavonoids, primarily belonging to the flavone and flavonol classes, with kaempferol and quercetin as common aglycones.[1] These compounds are distributed throughout the plant, including the fruit, leaves, and flowers. While the fruit is the primary source of the sweet-tasting mogrosides, the leaves and flowers have been found to be particularly rich in flavonoids.[1] The peel of the fruit also contains a higher concentration of flavonoids compared to the pulp.[1]
Quantitative Flavonoid Data
The following tables summarize the available quantitative data on the flavonoid content in different parts of Siraitia grosvenorii. It is important to note that flavonoid content can vary based on factors such as plant cultivar, maturity, and processing methods.
Table 1: Total Flavonoid Content in Siraitia grosvenorii
| Plant Part | Extraction Solvent | Total Flavonoid Content | Reference |
| Fruit (Fresh) | - | 5 - 10 mg (total flavones) | N/A |
| Fruit Extract | Distilled Water | 25.229 ± 0.904 µg QE/mg solid crude | [2] |
Table 2: Quantification of Individual Flavonoids in Siraitia grosvenorii Leaf Extract
| Flavonoid | Yield from 270 mg Crude Extract | Purity | Reference |
| Kaempferitrin A (a new kaempferol O-glycoside derivative) | 2.1 mg | 90% | [3] |
| Grosvenorine | 3.4 mg | 93% | [3] |
| Kaempferitrin | 14.4 mg | 99% | [3] |
| Afzelin | 4.0 mg | 98% | [3] |
Experimental Protocols
This section provides detailed methodologies for the extraction and analysis of flavonoids from Siraitia grosvenorii.
Flavonoid Extraction from Plant Material
The following protocol is a general procedure for the extraction of flavonoids from monk fruit plant material (leaves, flowers, or fruit).
Materials:
-
Dried and powdered monk fruit material
-
70% Ethanol
-
Ultrasonic bath
-
Rotary evaporator
-
Centrifuge
-
0.45 µm syringe filter
Procedure:
-
Weigh 10 g of dried, powdered monk fruit material.
-
Add 150 mL of 70% ethanol (solid-to-liquid ratio of 1:15 g/mL).
-
Perform ultrasonic-assisted extraction at a power of 208 W for 43 minutes.
-
After extraction, centrifuge the mixture at 10,000 rpm for 15 minutes.
-
Collect the supernatant.
-
Concentrate the supernatant using a rotary evaporator at 50°C under reduced pressure to obtain the crude flavonoid extract.
-
For analytical purposes, redissolve a known amount of the crude extract in methanol and filter through a 0.45 µm syringe filter before HPLC or UPLC-MS analysis.
High-Performance Liquid Chromatography (HPLC) for Flavonoid Analysis
This protocol outlines a typical HPLC method for the separation and quantification of flavonoids in monk fruit extracts.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Flavonoid standards (e.g., kaempferol, quercetin, rutin)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 10% B
-
5-25 min: 10-30% B
-
25-40 min: 30-50% B
-
40-45 min: 50-10% B
-
45-50 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 365 nm
Quantification:
-
Prepare standard solutions of known concentrations for each flavonoid to be quantified.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Calculate the concentration of each flavonoid in the monk fruit extract by comparing its peak area to the calibration curve.
Signaling Pathways and Bioactivity
Flavonoids from Siraitia grosvenorii have demonstrated significant anti-inflammatory and antioxidant activities.[1][2] Recent studies have elucidated the molecular mechanisms underlying these effects, highlighting the modulation of key signaling pathways.
Anti-Inflammatory Pathway: TLR4/NF-κB/MyD88
A flavonoid glycoside isolated from Siraitia grosvenorii, kaempferol 3-O-α-L-rhamnoside-7-O-β-D-xylosyl(1→2)-O-α-L-rhamnoside (SGPF), has been shown to exert anti-inflammatory effects by regulating the Toll-like receptor 4 (TLR4)/Nuclear factor-kappa B (NF-κB)/Myeloid differentiation primary response 88 (MyD88) signaling pathway.[4] In inflammatory conditions, lipopolysaccharide (LPS) binds to TLR4, initiating a cascade that leads to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines. SGPF has been shown to inhibit this pathway, thereby reducing the inflammatory response.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. Systematic characterization of flavonoids from Siraitia grosvenorii leaf extract using an integrated strategy of high-speed counter-current chromatography combined with ultra high performance liquid chromatography and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pertanika.upm.edu.my [pertanika.upm.edu.my]
An In-Depth Technical Guide to the Identification and Structure of Grosvenorine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grosvenorine, a principal flavonoid glycoside found in the fruits of Siraitia grosvenorii, has garnered significant interest for its potential health benefits. However, its therapeutic efficacy is largely influenced by its metabolic fate within the human body. This technical guide provides a comprehensive overview of the identification, structural elucidation, and metabolic pathways of this compound metabolites. The information presented herein is intended to support further research and development in the fields of pharmacology and drug discovery.
Metabolic Transformation of this compound
The primary metabolic transformation of this compound occurs in the gastrointestinal tract, mediated by the enzymatic activity of the human intestinal flora.[1] The metabolism involves a stepwise deglycosylation, where the sugar moieties attached to the kaempferol backbone are sequentially cleaved. This biotransformation is crucial as the resulting metabolites have been reported to exhibit more potent biological activities, including enhanced antibacterial and antioxidant effects, compared to the parent compound.[1]
The key enzymes produced by gut microbiota responsible for this deglycosylation are α-rhamnosidase and β-glucosidase.[1] These enzymes hydrolyze the glycosidic bonds, leading to the formation of several key metabolites.
Identification and Structure of this compound Metabolites
Four primary metabolites of this compound have been isolated and identified through advanced analytical techniques, primarily semi-preparative High-Performance Liquid Chromatography (HPLC) for isolation and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.[1]
The identified metabolites are:
-
Kaempferitrin (Kaempferol-3,7-di-O-α-L-rhamnoside)
-
Afzelin (Kaempferol-3-O-α-L-rhamnoside)
-
α-Rhamnoisorobin (Kaempferol-7-O-α-L-rhamnoside)
-
Kaempferol (3,5,7,4'-Tetrahydroxyflavone)
The structures of these compounds are detailed below.
Quantitative Data of this compound Metabolites
While the qualitative identification of this compound metabolites is well-established, comprehensive quantitative data on their formation rates and concentrations in biological matrices remain limited in publicly available literature. The table below is structured to be populated with such data as it becomes available through further research.
| Metabolite | Parent Compound | Biological Matrix | Method of Quantification | Concentration/Formation Rate | Reference |
| Kaempferitrin | This compound | In vitro fecal fermentation | HPLC-UV/MS | Data not available | |
| Afzelin | This compound/Kaempferitrin | In vitro fecal fermentation | HPLC-UV/MS | Data not available | |
| α-Rhamnoisorobin | This compound/Kaempferitrin | In vitro fecal fermentation | HPLC-UV/MS | Data not available | |
| Kaempferol | This compound/Metabolites | In vitro fecal fermentation | HPLC-UV/MS | Data not available |
Experimental Protocols
The following sections outline the detailed methodologies for the key experiments involved in the identification and structural elucidation of this compound metabolites.
In Vitro Metabolism of this compound with Human Intestinal Flora
This protocol describes the simulation of this compound metabolism in the human gut.
1. Preparation of Fecal Slurry:
-
Collect fresh fecal samples from healthy human volunteers who have not taken antibiotics for at least three months.
-
Immediately suspend the feces in an anaerobic, sterile phosphate-buffered saline (PBS) solution (pH 7.2) to a final concentration of 10% (w/v).
-
Homogenize the suspension and filter through four layers of sterile gauze to remove large particulate matter.
2. Incubation:
-
Prepare a basal medium containing peptone, yeast extract, and other essential nutrients for bacterial growth under anaerobic conditions.
-
Add a solution of this compound (dissolved in a suitable solvent like DMSO, with the final concentration of the solvent being non-inhibitory to bacterial growth, typically <0.5%) to the fecal slurry in the basal medium.
-
Incubate the mixture under strictly anaerobic conditions (e.g., in an anaerobic chamber with an atmosphere of 85% N₂, 10% H₂, and 5% CO₂) at 37°C for various time points (e.g., 0, 6, 12, 24, 48 hours).
3. Sample Processing:
-
At each time point, withdraw an aliquot of the incubation mixture.
-
Stop the enzymatic reaction by adding an equal volume of ice-cold methanol or acetonitrile.
-
Centrifuge the samples to precipitate proteins and bacterial cells.
-
Collect the supernatant for analysis.
High-Performance Liquid Chromatography (HPLC) for Metabolite Separation and Isolation
1. Analytical HPLC for Metabolite Profiling:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution system is employed, commonly consisting of:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid
-
-
Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is gradually increased over time to elute compounds with increasing hydrophobicity.
-
Flow Rate: A standard flow rate is 1.0 mL/min.
-
Detection: A Diode Array Detector (DAD) or UV detector is used, with monitoring at wavelengths relevant for flavonoids (e.g., 265 nm and 350 nm). A Mass Spectrometry (MS) detector can be coupled for mass identification.
2. Semi-preparative HPLC for Metabolite Isolation:
-
The principles are similar to analytical HPLC, but a larger column (e.g., 10 x 250 mm, 5 µm) and a higher flow rate are used to handle larger sample volumes and isolate sufficient quantities of each metabolite for structural analysis.
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Isolated metabolites are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄) for NMR analysis. A combination of 1D and 2D NMR experiments is performed to elucidate the chemical structure.
-
¹H NMR: Provides information on the number, environment, and coupling of protons.
-
¹³C NMR: Shows the number and type of carbon atoms.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different structural fragments.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, aiding in stereochemical assignments.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of this compound
The metabolic conversion of this compound to its aglycone, kaempferol, is a stepwise process of deglycosylation. The following diagram illustrates this pathway.
Caption: Metabolic pathway of this compound deglycosylation by intestinal microbiota.
Experimental Workflow for Metabolite Identification
The logical flow from sample preparation to structural elucidation is depicted in the following diagram.
Caption: Workflow for the identification of this compound metabolites.
References
In Vitro Bioactivity of Grosvenorine: A Technical Guide
Grosvenorine, a primary flavonoid compound isolated from the medicinal plant Siraitia grosvenorii (Monk Fruit), has garnered significant interest within the scientific community for its potential therapeutic applications.[1][2] This technical guide provides a comprehensive overview of the in vitro bioactivity of this compound, with a focus on its anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. The information is tailored for researchers, scientists, and drug development professionals, presenting detailed experimental protocols, quantitative data, and visual representations of key biological pathways.
Anti-inflammatory Activity
This compound and its metabolites have demonstrated notable anti-inflammatory effects in vitro.[1][3] These properties are primarily attributed to the modulation of key inflammatory signaling pathways and the reduction of pro-inflammatory mediators.
Quantitative Data: Anti-inflammatory Effects
| Cell Line | Treatment | Concentration | Effect | Reference |
| RAW264.7 Macrophages | S. grosvenorii residual extract (SGRE) | 200 - 400 µg/mL | Dose-dependent decrease in nitric oxide (NO) production and suppression of PGE2 production. | [4] |
| MH-S Macrophages | Kaempferol 3-O-α-L-rhamnoside-7-O-β-D-xylosyl(1→2)-O-α-L-rhamnoside (SGPF) | Not specified | Significant dose-dependent reduction in TNF-α, IL-1β, IL-6, and IL-10 levels. | [3] |
| SW1353 Chondrocytes | S. grosvenorii residue extract (NHGRE) | Not specified | Reduction in the expression of inflammatory cytokines IL-6 and TNF-α. | [5] |
Experimental Protocol: In Vitro Anti-inflammatory Assay
Objective: To evaluate the anti-inflammatory effect of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Methodology:
-
Cell Culture: Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Nitric Oxide (NO) Assay (Griess Test):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent A and 50 µL of Griess reagent B.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Cytokine Analysis (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO and cytokine production compared to the LPS-treated control group.
Signaling Pathways in Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, including the TLR4/NF-κB/MyD88 and Nrf2/HO-1 pathways.[3][6]
Caption: Inhibition of the TLR4/NF-κB pathway by this compound.
Caption: Activation of the Nrf2/HO-1 pathway by this compound.
Antioxidant Activity
This compound and its metabolites are effective antioxidants, capable of scavenging various reactive oxygen species (ROS).[1][7] This activity is crucial for protecting cells from oxidative damage, a key factor in numerous pathologies.
Quantitative Data: Antioxidant Effects
| Assay | Compound | EC50 / Effect | Reference |
| DPPH radical scavenging | S. grosvenorii polysaccharide (SGP) | Promising scavenging properties | [2][8] |
| Superoxide anion (O2-) scavenging | 11-oxo-mogroside V | EC50 = 4.79 µg/ml | [9][10] |
| Hydrogen peroxide (H2O2) scavenging | 11-oxo-mogroside V | EC50 = 16.52 µg/ml | [9][10] |
| Hydroxyl radical (OH) scavenging | Mogroside V | EC50 = 48.44 µg/ml | [9][10] |
| OH-induced DNA damage inhibition | 11-oxo-mogroside V | EC50 = 3.09 µg/ml | [9][10] |
Experimental Protocol: DPPH Radical Scavenging Assay
Objective: To determine the free radical scavenging activity of this compound using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of this compound in methanol. Ascorbic acid is used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound concentration (or control).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[11]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.[11]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
Anticancer Activity
Emerging evidence suggests that compounds from Siraitia grosvenorii possess anticancer properties.[12][13] These effects are mediated through the induction of cell cycle arrest and apoptosis in various cancer cell lines.
Quantitative Data: Anticancer Effects
| Cell Line | Treatment | Concentration | Effect | Reference |
| T24 (bladder), PC-3 (prostate), MDA-MB231 (breast), A549 (lung), HepG2 (liver) | Monk fruit extract (LLE) | ≥2 µg/ml | Significant reduction in cell viability | [12][13] |
| T24, PC-3, MDA-MB231, A549, HepG2 | Mogrosides (MOG) | ≥1.5 mg/ml | Significant reduction in cell viability, induction of G1 cell cycle arrest and apoptosis | [12][13] |
| HepG2, MDA-MB-231, A549 | Sulfated polysaccharide from S. grosvenorii (S-SGP) | 0-400 µg/mL | Dose-dependent growth inhibition | [11] |
Experimental Protocol: MTT Assay for Cell Viability
Objective: To assess the cytotoxic effect of this compound on cancer cells.[14]
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.[11]
-
Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.[13]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[15][16]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Shake the plate for 15 minutes.[16]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Experimental Workflow: Anticancer Screening
Caption: Workflow for in vitro anticancer screening of this compound.
Neuroprotective Effects
While direct studies on this compound are limited, its metabolites and other compounds from S. grosvenorii have shown promise in protecting neuronal cells from damage.[1][17]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y cells
Objective: To evaluate the neuroprotective effect of this compound against MPP+-induced neurotoxicity in SH-SY5Y human neuroblastoma cells.
Methodology:
-
Cell Culture: Culture SH-SY5Y cells in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS.
-
Cell Seeding: Seed cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound for 24 hours.[18][19]
-
Induction of Neurotoxicity: Expose the cells to MPP+ (a neurotoxin) for another 24 hours.
-
Cell Viability Assessment: Determine cell viability using the MTT assay as described previously.
-
ROS Measurement: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
Immunofluorescence Staining:
-
Fix cells with 4% paraformaldehyde.[20]
-
Permeabilize with 0.1% Triton X-100.[20]
-
Block with 10% horse serum.[20]
-
Incubate with primary antibodies against neuronal markers (e.g., β-III tubulin) or markers of apoptosis (e.g., cleaved caspase-3).
-
Incubate with fluorescently labeled secondary antibodies.[20]
-
Visualize using a fluorescence microscope.
-
Putative Neuroprotective Mechanisms
The neuroprotective effects of compounds from S. grosvenorii are thought to be mediated by their antioxidant and anti-inflammatory properties, which combat oxidative stress and neuroinflammation, key drivers of neurodegenerative diseases.[17][18]
Conclusion
This compound, a key flavonoid from Siraitia grosvenorii, demonstrates a wide range of promising in vitro bioactivities, including anti-inflammatory, antioxidant, anticancer, and potential neuroprotective effects. The experimental protocols and data presented in this guide offer a solid foundation for further research into the therapeutic potential of this natural compound. Future studies should focus on elucidating the precise molecular mechanisms underlying these activities and validating these findings in in vivo models to pave the way for potential clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Gastrointestinal Tract Metabolism and Pharmacological Activities of this compound, a Major and Characteristic Flavonoid in the Fruits of Siraitia grosvenorii PMID: 26567944 | MCE [medchemexpress.cn]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori [agris.fao.org]
- 11. Structure Characterization, In Vitro Antioxidant and Anti-Tumor Activity of Sulfated Polysaccharide from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scivisionpub.com [scivisionpub.com]
- 13. Anticancer and Antioxidant Effects of Bioactive Extracts from Monk Fruit (Siraitia grosvenori) with Potential Clinical Implications [scivisionpub.com]
- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Mogroside V and mogrol: unveiling the neuroprotective and metabolic regulatory roles of Siraitia grosvenorii in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotective Effects and Mechanisms of Procyanidins In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. sites.uclouvain.be [sites.uclouvain.be]
Preliminary Toxicological Assessment of Grosvenorine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a preliminary toxicological assessment of Grosvenorine based on currently available public information. The data on isolated this compound is limited, and much of the toxicological assessment of Siraitia grosvenorii has been conducted on its fruit extracts or mogrosides. Therefore, the information presented herein should be interpreted with caution and is intended for informational purposes for research and drug development professionals. Further comprehensive studies on purified this compound are required for a complete toxicological profile.
Introduction
This compound is the principal flavonoid glycoside found in the fruits of Siraitia grosvenorii (Swingle) C. Jeffrey, a plant renowned for its intensely sweet compounds known as mogrosides. While the pharmacological properties of S. grosvenorii extracts are increasingly being explored for their antioxidant, anti-inflammatory, and other health benefits, a detailed toxicological profile of its specific constituents, such as this compound, is not yet well-established.[1][2] This technical guide aims to synthesize the available toxicological data for this compound and related S. grosvenorii extracts to provide a preliminary assessment for researchers and drug development professionals.
Quantitative Toxicological Data
The publicly available quantitative toxicological data specifically for isolated this compound is sparse. Most studies have focused on the extracts of S. grosvenorii. The following tables summarize the available data.
Table 1: Acute Toxicity Data for this compound and Siraitia grosvenorii Extracts
| Test Substance | Animal Model | Route of Administration | Dose | Observation Period | Results | Reference |
| This compound | Rat | Oral | 250 and 500 mg/kg | Not Specified | No noticeable toxic signs observed. | Inferred from a study on gastroprotective effects |
| Aqueous extract of S. grosvenorii | Kunming mice | Gavage | 120 g/kg (dried fruit equivalent) | Not Specified | Transient reduction in water and food intake, no lasting health issues. | |
| S. grosvenorii extract (>80% mogrosides) | Kunming mice | Gavage | Up to 24 g/kg | 7 days | No behavioral abnormalities, no changes in body weight, no mortality. | [3] |
Table 2: Genotoxicity Data for Siraitia grosvenorii Extracts
| Test Substance | Test System | Dose | Observation | Result | Reference |
| S. grosvenorii extract (>80% mogrosides) | Male Kunming mice (in vivo) | ≥5 g/kg | Bone marrow micronucleus frequency | Modest increase in micronucleus frequency. | [4] |
Experimental Protocols
Detailed experimental protocols for toxicological studies specifically on this compound are not available in the public domain. However, based on the types of studies mentioned for S. grosvenorii extracts, generalized protocols following OECD guidelines are presented below.
Acute Oral Toxicity Study (Generalized Protocol based on OECD 423)
This protocol outlines a general procedure for assessing the acute oral toxicity of a substance.
-
Test Animals: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.
-
Housing and Acclimatization: Animals are housed in standard laboratory conditions and acclimatized for at least 5 days before the study.
-
Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed 1-2 mL/100g body weight.
-
Dose Levels: A stepwise procedure is used with a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.), and body weight changes for at least 14 days.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
-
Endpoint: The study allows for the determination of the LD50 (median lethal dose) and provides information on the hazardous properties of the substance.
In Vivo Mammalian Erythrocyte Micronucleus Test (Generalized Protocol based on OECD 474)
This protocol describes a general method for evaluating the genotoxic potential of a substance by detecting damage to chromosomes or the mitotic apparatus in erythroblasts.
-
Test Animals: Young adult rodents (e.g., mice or rats) are used.
-
Dose Administration: The test substance is administered, typically via a route relevant to human exposure (e.g., oral gavage), usually on two or more occasions 24 hours apart.
-
Dose Levels: At least three dose levels, including a negative and a positive control group, are used. The highest dose should be the maximum tolerated dose (MTD) or a limit dose.
-
Sample Collection: Bone marrow is typically sampled once at an appropriate time after the last administration (e.g., 24 hours).
-
Slide Preparation and Analysis: Bone marrow smears are prepared and stained. At least 2000 immature erythrocytes per animal are analyzed for the presence of micronuclei.
-
Endpoint: A significant, dose-dependent increase in the frequency of micronucleated polychromatic erythrocytes in the treated groups compared to the negative control group indicates a positive result.
Visualizations
Experimental Workflow for an Acute Oral Toxicity Study
References
Methodological & Application
Application Notes & Protocols for High-Yield Extraction of Grosvenorine from Monk Fruit
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the high-yield extraction and purification of Grosvenorine, a principal flavonoid glycoside found in Monk Fruit (Siraitia grosvenorii). The protocols outlined below are based on established methods for flavonoid extraction from plant materials, adapted for the specific recovery of this compound.
Introduction
This compound is a significant flavonoid glycoside present in Monk Fruit, particularly abundant in the peel.[1] As a kaempferol glycoside, it exhibits various potential pharmacological activities, making its efficient extraction and purification crucial for research and drug development. This application note details optimized protocols for solvent-based, ultrasound-assisted, and microwave-assisted extraction methods, followed by a comprehensive purification strategy.
Comparative Data of Extraction Methods for Total Flavonoids
While specific yield data for this compound is limited in publicly available literature, the following table summarizes the yields of total flavonoids from Monk Fruit using various extraction techniques. These values provide a strong indication of the potential efficacy of each method for this compound extraction.
| Extraction Method | Solvent | Solid-to-Liquid Ratio (g/mL) | Temperature (°C) | Time | Other Conditions | Total Flavonoid Yield (%) | Reference |
| Solvent Reflux Extraction | 88% Ethanol | 1:27 | 80 | 118 min | - | 0.56 | [2] |
| Microwave-Assisted Extraction (MAE) | 50% Ethanol | 1:35 | - | 25 min | 650 W | 1.72 | [2] |
| Ultrasound-Assisted Extraction (UAE) | - | 1:34.75 | 50.65 | 29.2 min | - | 2.25 | [3] |
Experimental Protocols
Preparation of Monk Fruit Material
-
Sourcing: Obtain fresh or dried Monk Fruit (Siraitia grosvenorii). For optimal this compound yield, it is recommended to separate the peel from the pulp and seeds, as this compound concentration is highest in the peel.
-
Drying: If using fresh fruit, wash the peels thoroughly and dry them in a hot air oven at 60°C until a constant weight is achieved.
-
Grinding: Grind the dried peels into a fine powder (40-60 mesh) using a laboratory mill to increase the surface area for efficient extraction.
High-Yield Extraction Protocols
The following protocols are optimized for the extraction of total flavonoids and are expected to yield a high concentration of this compound.
This method is recommended for achieving the highest yield of flavonoids based on comparative studies.[3]
-
Sample Preparation: Weigh 10 g of powdered monk fruit peel and place it in a 500 mL Erlenmeyer flask.
-
Solvent Addition: Add 347.5 mL of aqueous ethanol to achieve a solid-to-liquid ratio of 1:34.75 (g/mL). Based on general flavonoid extraction principles, an ethanol concentration of 60-70% is recommended as a starting point for optimization.
-
Ultrasonication: Place the flask in an ultrasonic bath or use a probe sonicator. Set the temperature to 50.65°C and sonicate for 29.2 minutes.[3]
-
Filtration: After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to obtain the crude extract.
MAE offers a rapid extraction with high efficiency.[2]
-
Sample Preparation: Place 10 g of powdered monk fruit peel into a microwave-safe extraction vessel.
-
Solvent Addition: Add 350 mL of 50% aqueous ethanol (1:35 g/mL).[2]
-
Microwave Irradiation: Place the vessel in a microwave extractor and apply 650 W of power for 25 minutes.[2]
-
Filtration and Concentration: Follow steps 4 and 5 from the UAE protocol.
A conventional and effective method for flavonoid extraction.
-
Sample Preparation: Place 10 g of powdered monk fruit peel in a round-bottom flask.
-
Solvent Addition: Add 270 mL of 88% aqueous ethanol (1:27 g/mL).[2]
-
Reflux: Connect the flask to a reflux condenser and heat the mixture to 80°C in a water bath for 118 minutes.[2]
-
Filtration and Concentration: Follow steps 4 and 5 from the UAE protocol.
Purification of this compound
A multi-step purification process is recommended to isolate this compound from the crude extract.
This step is effective for the initial enrichment of total flavonoids.
-
Resin Preparation: Pre-treat AB-8 type macroporous resin by soaking it in 95% ethanol for 24 hours, followed by washing with deionized water until the eluate is clear.
-
Column Packing: Pack a glass column with the pre-treated resin.
-
Sample Loading: Dissolve the crude extract in deionized water and adjust the pH to approximately 4.0. Load the solution onto the column at a flow rate of 2 bed volumes per hour (BV/h).
-
Washing: Wash the column with 10 BV of deionized water to remove sugars and other polar impurities.
-
Elution: Elute the flavonoids with a stepwise gradient of aqueous ethanol (e.g., 30%, 60%, 90%) at a flow rate of 2 BV/h. Collect fractions and monitor for the presence of this compound using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Fractions rich in this compound are typically eluted with 60% ethanol.[4]
-
Concentration: Combine the this compound-rich fractions and concentrate them using a rotary evaporator.
For obtaining high-purity this compound.
-
Column: Use a C18 semi-preparative or preparative HPLC column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is commonly used for the separation of flavonoid glycosides. The specific gradient should be optimized based on analytical HPLC results.
-
Sample Injection: Dissolve the enriched flavonoid fraction from the macroporous resin step in the initial mobile phase and inject it into the Prep-HPLC system.
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which can be predetermined by analytical HPLC of the crude extract and comparison with a this compound standard.
-
Lyophilization: Lyophilize the collected fraction to obtain pure this compound powder.
Visualization of Workflows and Pathways
Experimental Workflow for this compound Extraction and Purification
Caption: Workflow for this compound extraction and purification.
Logical Relationship of Extraction Methods
Caption: High-yield extraction methods for this compound.
Quality Control and Analysis
The concentration and purity of this compound at each stage of the extraction and purification process should be monitored using analytical High-Performance Liquid Chromatography (HPLC).
-
Column: C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
Quantification: Use a certified this compound reference standard to create a calibration curve for accurate quantification.
By following these detailed protocols, researchers can achieve high-yield extraction and purification of this compound from monk fruit, enabling further investigation into its chemical properties and potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Purification of Grosvenorine and Mogroside V from Siraitia grosvenorii
Introduction
Siraitia grosvenorii, also known as Luo Han Guo or monk fruit, is a valuable plant in traditional medicine and the food industry. Its extracts contain two major classes of bioactive compounds: triterpenoid glycosides (mogrosides) and flavonoids. Mogroside V is the most abundant and intensely sweet mogroside, making it a sought-after natural, non-caloric sweetener.[1] Grosvenorine is the primary flavonoid glycoside found in the plant and is studied for its potential anti-inflammatory and hepatoprotective effects.[2][3]
The effective purification of these compounds is crucial for their application in research, drug development, and as functional food ingredients. This document provides detailed application notes and protocols for the purification of both this compound and Mogroside V using various column chromatography techniques.
Section 1: Purification of this compound (Flavonoid Glycoside)
This compound is the main flavonoid glycoside in S. grosvenorii.[4] The purification of flavonoid glycosides typically involves a multi-step process including initial extraction, enrichment with macroporous resin, and fine separation using silica gel and preparative HPLC.[4][5]
Experimental Workflow for this compound Purification
The general workflow involves an initial extraction followed by sequential column chromatography steps to isolate and purify the target flavonoid glycoside.
Caption: Workflow for the purification of this compound.
Protocol 1: Macroporous Resin Chromatography for Flavonoid Enrichment
This protocol describes the enrichment of total flavonoids from the crude extract.
Objective: To remove highly polar compounds (sugars, salts) and some non-flavonoid components, thereby concentrating the flavonoid glycosides.
Materials and Reagents:
-
Crude S. grosvenorii extract (dissolved in water)
-
Macroporous adsorption resin (e.g., AB-8 or D101)
-
Chromatography column
-
Ethanol (EtOH)
-
Deionized water
-
Peristaltic pump
Procedure:
-
Resin Pre-treatment: Soak the macroporous resin in 95% ethanol for 24 hours to activate it. Pack the resin into the column and wash sequentially with deionized water until the eluate is clear and neutral.[4]
-
Sample Loading: Dissolve the crude extract in deionized water to a suitable concentration (e.g., 0.2-0.6 mg/mL of total flavonoids).[1][2] Load the solution onto the equilibrated resin column at a flow rate of 2-3 bed volumes per hour (BV/h).[1]
-
Washing: After loading, wash the column with 5-10 BV of deionized water to remove unbound impurities.[2]
-
Elution: Elute the adsorbed flavonoids using a stepwise gradient of aqueous ethanol. A common protocol is to first wash with a low concentration of ethanol (e.g., 5-10% EtOH) to remove less polar impurities, followed by elution of the target flavonoids with a higher concentration (e.g., 30-70% EtOH) at a flow rate of 2-3 BV/h.[1][4]
-
Fraction Collection: Collect the eluate from the 30-70% ethanol step. Monitor the fractions using TLC or HPLC to identify those rich in flavonoids.
-
Concentration: Combine the flavonoid-rich fractions and concentrate them using a rotary evaporator under reduced pressure.
Protocol 2: Silica Gel Column Chromatography for this compound Isolation
This protocol details the separation of this compound from the enriched flavonoid fraction.
Objective: To separate this compound from other flavonoid glycosides and remaining impurities based on polarity.
Materials and Reagents:
-
Enriched flavonoid fraction (from Protocol 1)
-
Silica gel (100-200 or 200-300 mesh)
-
Chromatography column
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
TLC plates and developing chamber
Procedure:
-
Sample Preparation: Dry the enriched flavonoid fraction and adsorb it onto a small amount of silica gel to create a dry powder. This is known as dry loading.
-
Column Packing: Pack the chromatography column with silica gel using a slurry method with the initial mobile phase (e.g., 100% DCM).
-
Sample Loading: Carefully add the dry-loaded sample to the top of the packed column, ensuring a flat, even layer.
-
Elution: Elute the column with a stepwise or linear gradient of increasing polarity, typically using a dichloromethane-methanol (DCM-MeOH) solvent system. A suggested gradient could be starting from 100:1, moving to 50:1, 20:1, 10:1, and finally 7:1 (DCM:MeOH).[2]
-
Fraction Collection and Analysis: Collect fractions of a suitable volume. Analyze the fractions by TLC, spotting each fraction against a reference standard if available. Combine fractions that show a pure spot corresponding to this compound.
-
Concentration: Evaporate the solvent from the combined pure fractions to yield the isolated this compound.
Section 2: Purification of Mogroside V (Triterpenoid Glycoside)
Mogroside V is the primary sweet component of S. grosvenorii. Its purification often begins with macroporous resin chromatography for enrichment, followed by more refined techniques to achieve high purity.[1]
Experimental Workflow for Mogroside V Purification
A common and effective workflow for obtaining high-purity Mogroside V is outlined below.
Caption: Workflow for high-purity Mogroside V purification.
Protocol 3: Macroporous Resin Chromatography for Mogroside V Enrichment
Objective: To separate Mogroside V from sugars, organic acids, and other polar impurities in the crude fruit extract.
Materials and Reagents:
-
Crude aqueous extract of S. grosvenorii
-
Macroporous resin (HZ 806 has shown excellent performance)[1][6]
-
Chromatography column (e.g., 250 mm × 26 mm)
-
Ethanol
-
Deionized water
Procedure:
-
Resin Selection and Pre-treatment: Select a suitable resin. HZ 806 is recommended for its high adsorption and desorption capacities for Mogroside V.[1] Pre-treat the resin as described in Protocol 1.
-
Sample Loading: Load the crude fruit extract onto the equilibrated HZ 806 resin column at a flow rate of 1.0 BV/h.[1]
-
Washing: Wash the column with 2 BV of deionized water at 1.0 BV/h to remove highly polar impurities.[1]
-
Elution: Elute the adsorbed mogrosides with 5 BV of 40% aqueous ethanol at a flow rate of 1.0 BV/h.[1] The desorption ratio of Mogroside V can reach up to 98.0% with 40% ethanol.[1]
-
Fraction Collection and Concentration: Collect the 40% ethanol eluate, which contains the enriched mogrosides. Concentrate the solution using a rotary evaporator. This one-step process can increase the purity of Mogroside V from approximately 0.5% in the crude extract to over 10%.[1][7]
| Table 1: Performance of Macroporous Resins for Mogroside V Purification | ||
| Resin Type | Adsorption Ratio (%) | Desorption Ratio (%) |
| HZ 806 | 90.3 | 95.8 |
| HZ 816 | 85.6 | 90.3 |
| D101 | 80.2 | 85.6 |
| AB-8 | 78.5 | 83.4 |
| HPD 100 | 75.3 | 80.2 |
| HPD 400 | 70.1 | 75.3 |
| Data adapted from a study on macroporous resin screening.[1] |
Protocol 4: Functionalized Silica Gel Chromatography
Objective: To achieve a significant increase in Mogroside V purity through affinity chromatography. A novel boronic acid-functionalized silica gel (SiO₂-GP-APBA) shows high selectivity for Mogroside V.
Materials and Reagents:
-
Enriched mogroside fraction (from Protocol 3)
-
Boronic acid-functionalized silica gel (SiO₂-GP-APBA)
-
SPE or chromatography column
-
pH 3.0 and pH 7.0 aqueous solutions (adjusted with HCl/NaOH)
-
Centrifuge
Procedure:
-
Adsorption: Dissolve the enriched mogroside fraction in a pH 3.0 aqueous solution. Incubate this solution with the SiO₂-GP-APBA silica gel. The maximum adsorption capacity has been reported as 206.74 mg/g.
-
Separation: After incubation (e.g., 150 minutes), separate the supernatant by centrifugation at 4000 rpm for 10 minutes.
-
Washing: Wash the silica gel with a small amount of pH 3.0 solution to remove any remaining unbound impurities.
-
Desorption: Elute the bound Mogroside V from the silica gel using a pH 7.0 aqueous solution. This method can release up to 96.36% of the adsorbed Mogroside V.
-
Collection and Analysis: Collect the pH 7.0 eluate. This fraction will contain Mogroside V at a significantly higher purity.
Protocol 5: Semi-Preparative HPLC for Final Polishing
Objective: To obtain Mogroside V with a purity exceeding 98% for analytical or pharmaceutical applications.
Materials and Reagents:
-
Purified Mogroside V fraction (from Protocol 4)
-
Semi-preparative HPLC system with a UV detector
-
C18 semi-preparative column (e.g., 30 mm × 250 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Ultrapure water
Procedure:
-
Sample Preparation: Dissolve the purified Mogroside V fraction in the mobile phase and filter through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 22:78, v/v).
-
Flow Rate: 15 mL/min.
-
Detection: UV at 203 nm.
-
Column Temperature: 32 °C.
-
-
Injection and Fraction Collection: Inject the sample onto the column. Collect the peak corresponding to Mogroside V based on the retention time determined from an analytical run.
-
Purity Analysis and Final Processing: Analyze the purity of the collected fraction using analytical HPLC. Combine the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain a high-purity white powder of Mogroside V.
| Table 2: Summary of a Multi-Step Mogroside V Purification Process | |
| Purification Step | Resulting Purity of Mogroside V |
| Crude Extract from S. grosvenorii | ~35.67% (in a pre-processed extract) |
| After Boronic Acid-Functionalized Silica Gel | 76.34% |
| After Semi-Preparative HPLC | 99.60% |
| Data sourced from a study using a tandem purification method. |
References
- 1. tandfonline.com [tandfonline.com]
- 2. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iosrjournals.org [iosrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. ajpp.in [ajpp.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Note: A Validated LC-MS/MS Protocol for the Identification and Quantification of Grosvenorine and its Metabolites
Audience: Researchers, scientists, and drug development professionals.
Introduction Grosvenorine is a major flavonoid compound found in the fruits of Siraitia grosvenorii (Monk Fruit), a plant endemic to China and known for its natural, non-caloric sweeteners called mogrosides[1][2]. Beyond the sweetness of the fruit, its flavonoid constituents like this compound are gaining attention for their potential pharmacological activities, including antioxidant and antibacterial effects[3][4]. When ingested, this compound is metabolized by human intestinal flora into several smaller compounds[3]. Interestingly, these metabolites can exhibit more potent biological activities than the parent compound, making their identification and quantification crucial for understanding the overall therapeutic and pharmacokinetic profile of S. grosvenorii extracts[3].
This application note provides a detailed Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) protocol for the robust identification and quantification of this compound and its primary metabolites: kaempferitrin, afzelin, α-rhamnoisorobin, and kaempferol[3].
Metabolic Pathway of this compound
Research has shown that this compound is not absorbed in the upper gastrointestinal tract but is instead metabolized by gut microbiota[3]. The metabolic process involves the sequential removal of sugar moieties from the parent this compound molecule, yielding several key metabolites. This deglycosylation pathway is critical as the resulting aglycone, kaempferol, and its intermediate glycosides possess distinct bioactivities[3].
Caption: Metabolic pathway of this compound via deglycosylation by gut microbiota.
Experimental Workflow
The overall analytical workflow involves sample preparation to extract the analytes from the biological matrix, followed by separation using HPLC and detection and quantification by tandem mass spectrometry.
Caption: General experimental workflow for LC-MS/MS analysis of this compound.
Detailed Experimental Protocols
Sample Preparation (from Biological Matrix)
This protocol is a general guideline and should be optimized based on the specific biological matrix (e.g., plasma, urine, or in vitro bacterial culture). The goal is to extract the analytes and remove interfering substances like proteins and salts[5].
-
Protein Precipitation (for Plasma/Serum Samples):
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol or acetonitrile to precipitate proteins[6].
-
Vortex the mixture vigorously for 1 minute.
-
-
Extraction and Cleanup:
-
Centrifuge the mixture at 12,000 rpm for 10 minutes at 4°C[6].
-
Collect the supernatant containing the analytes[6].
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis[6].
-
For cleaner samples, solid-phase extraction (SPE) can be employed as an alternative to protein precipitation[5][7].
-
Liquid Chromatography (LC) Method
Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution of water and acetonitrile containing formic acid to ensure good peak shape and resolution[8][9].
| Parameter | Recommended Condition |
| Column | Poroshell 120 SB C18, 2.1 x 100 mm, 1.8 µm or equivalent[6][8] |
| Mobile Phase A | 0.1% Formic Acid in Water[8][9] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[8][9] |
| Flow Rate | 0.3 mL/min[6] |
| Injection Volume | 2-5 µL[6] |
| Column Temp. | 40°C[6] |
Table 1: Suggested LC Gradient Program
| Time (minutes) | % Mobile Phase A (Water + 0.1% FA) | % Mobile Phase B (Acetonitrile + 0.1% FA) |
| 0.0 | 92% | 8% |
| 1.0 | 92% | 8% |
| 8.0 | 2% | 98% |
| 10.0 | 2% | 98% |
| 10.1 | 92% | 8% |
| 12.0 | 92% | 8% |
| This gradient is adapted from similar metabolite profiling studies and may require optimization.[6] |
Mass Spectrometry (MS/MS) Method
Detection is performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity[8][9].
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative[8][10] |
| Scan Mode | Multiple Reaction Monitoring (MRM)[10] |
| Nebulizing Gas | ~40 psi[10] |
| Drying Gas Temp. | ~350°C[10] |
| Drying Gas Flow | ~8.0 L/min[10] |
| Capillary Voltage | ~3500 V[10] |
Table 2: MRM Transitions for this compound and its Metabolites
| Compound | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 739.2 | 593.1 | Optimize |
| Kaempferitrin | 593.2 | 285.0 | Optimize |
| Afzelin | 431.1 | 285.0 | Optimize |
| α-rhamnoisorobin | 431.1 | 285.0 | Optimize |
| Kaempferol | 285.0 | 151.0 | Optimize |
| Precursor ion for this compound is based on literature.[10][11] Other precursor and product ions are predicted based on common fragmentation patterns of flavonol glycosides, where the primary fragmentation is the loss of sugar moieties leading to the kaempferol aglycone (m/z 285.0). Collision energies must be optimized for the specific instrument used. |
Data Analysis and Interpretation
Identification of this compound and its metabolites is confirmed by matching the retention times and the specific MRM transitions with those of authentic reference standards. Quantification is typically performed by constructing a calibration curve using the peak area ratios of the analyte to an appropriate internal standard. The method should be validated for linearity, precision, accuracy, and recovery according to standard bioanalytical guidelines[8].
References
- 1. The Gastrointestinal Tract Metabolism and Pharmacological Activities of this compound, a Major and Characteristic Flavonoid in the Fruits of Siraitia grosvenorii PMID: 26567944 | MCE [medchemexpress.cn]
- 2. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Comprehensive Nutrient Profiling and Untargeted Metabolomic Assessment of Siraitia grosvenorii from Different Regions and Varying Degrees of Processing | MDPI [mdpi.com]
- 7. cbspd.com [cbspd.com]
- 8. Liquid chromatography with tandem mass spectrometry method for the simultaneous determination of multiple sweet mogrosides in the fruits of Siraitia grosvenorii and its marketed sweeteners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Screening Bioactive Compounds of Siraitia grosvenorii by Immobilized β2-Adrenergic Receptor Chromatography and Druggability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Structural Elucidation of Grosvenorine via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grosvenorine, a major flavonoid glycoside found in the fruits of Siraitia grosvenorii (Luo Han Guo), has garnered significant interest for its potential pharmacological activities. Its structural characterization is crucial for understanding its bioactivity and for quality control in herbal medicine and natural product-based drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation of complex natural products like this compound. This document provides detailed application notes and experimental protocols for the determination of this compound's structure using one-dimensional (1D) and two-dimensional (2D) NMR techniques. The structure of this compound has been identified as kaempferol 3-O-rhamno-7-O-rhamno-glucoside.
Data Presentation
The complete ¹H and ¹³C NMR spectral assignments for a closely related analogue, kaempferol-3,7-O-α-L-dirhamnoside, isolated from Siraitia grosvenorii, are presented below as a primary reference for the assignments of this compound[1]. The chemical shifts are reported in parts per million (ppm).
Table 1: ¹H NMR (500 MHz, Pyridine-d₅) and ¹³C NMR (125 MHz, Pyridine-d₅) Data for Kaempferol-3,7-O-α-L-dirhamnoside [1]
| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |
| Kaempferol Aglycone | ||
| 2 | 158.2 | - |
| 3 | 134.9 | - |
| 4 | 179.4 | - |
| 5 | 162.9 | - |
| 6 | 99.9 | 6.72 (d, 2.0) |
| 7 | 164.1 | - |
| 8 | 94.8 | 6.27 (d, 2.0) |
| 9 | 157.8 | - |
| 10 | 106.2 | - |
| 1' | 122.9 | - |
| 2' | 131.8 | 8.55 (d, 8.5) |
| 3' | 116.3 | 7.25 (d, 8.5) |
| 4' | 161.4 | - |
| 5' | 116.3 | 7.25 (d, 8.5) |
| 6' | 131.8 | 8.55 (d, 8.5) |
| 3-O-Rhamnose | ||
| 1'' | 102.4 | 5.95 (br s) |
| 2'' | 72.3 | 4.65 (m) |
| 3'' | 72.6 | 4.45 (m) |
| 4'' | 73.9 | 4.15 (m) |
| 5'' | 71.9 | 4.95 (m) |
| 6'' | 18.8 | 1.65 (d, 6.0) |
| 7-O-Rhamnose | ||
| 1''' | 101.9 | 5.85 (br s) |
| 2''' | 72.2 | 4.62 (m) |
| 3''' | 72.5 | 4.42 (m) |
| 4''' | 73.8 | 4.12 (m) |
| 5''' | 71.8 | 4.92 (m) |
| 6''' | 18.7 | 1.62 (d, 6.0) |
Note: The chemical shifts for this compound (kaempferol 3-O-rhamno-7-O-rhamno-glucoside) are expected to be very similar, with primary differences anticipated in the sugar moiety attached at the 7-position (a rhamno-glucoside instead of a rhamnose).
Experimental Protocols
Isolation and Purification of this compound
A general protocol for the isolation of flavonoid glycosides from plant material is as follows[2]:
-
Extraction: Air-dried and powdered fruits of Siraitia grosvenorii are extracted with methanol or ethanol at room temperature.
-
Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. Flavonoid glycosides like this compound are typically concentrated in the ethyl acetate and n-butanol fractions.
-
Chromatographic Purification: The enriched fraction is subjected to column chromatography on silica gel or a polymeric resin (e.g., Diaion HP-20). Elution with a gradient of increasing polarity (e.g., chloroform-methanol or ethyl acetate-methanol) is performed to separate the compounds. Fractions are monitored by thin-layer chromatography (TLC).
-
Final Purification: Fractions containing this compound are combined and may require further purification by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.
NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra[3][4].
-
Sample Quantity: Weigh 5-10 mg of purified this compound for ¹H NMR and 2D NMR experiments. For ¹³C NMR, a higher concentration (20-50 mg) is preferable if sample quantity allows.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent. Pyridine-d₅, DMSO-d₆, and Methanol-d₄ are commonly used for flavonoid glycosides. The choice of solvent can affect the chemical shifts of hydroxyl protons.
-
Sample Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.
-
Transfer to NMR Tube: Transfer the clear solution to a clean, dry 5 mm NMR tube. Avoid any solid particles, which can degrade the spectral quality.
NMR Data Acquisition
NMR spectra should be acquired on a high-field spectrometer (e.g., 400 MHz or higher)[2].
-
¹H NMR: A standard 1D proton spectrum is acquired to get an overview of the proton signals.
-
¹³C NMR: A proton-decoupled 1D carbon spectrum is acquired to identify the number and types of carbon atoms.
-
DEPT-135: This experiment is used to differentiate between CH, CH₂, and CH₃ groups.
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, which is crucial for establishing the connectivity of protons within the sugar moieties and the aromatic rings of the aglycone.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for the unambiguous assignment of carbon resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. It is essential for determining the linkages between the sugar units and the aglycone, as well as the inter-glycosidic linkages.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is useful for determining the stereochemistry and conformation of the molecule.
Mandatory Visualizations
Experimental Workflow for Structural Elucidation
Caption: Experimental workflow for the structural elucidation of this compound.
Key 2D NMR Correlations for Structural Elucidation
Caption: Key 2D NMR correlations for determining the structure of this compound.
References
Application Note and Protocols: In Vitro Antibacterial Assays for Grosvenorine Against Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
Introduction
Grosvenorine, a major flavonoid glycoside isolated from the fruit of Siraitia grosvenorii (Monk Fruit), has demonstrated notable pharmacological activities.[1][2][3] Recent studies have highlighted its potential as an antibacterial agent, exhibiting inhibitory effects specifically against gram-positive bacteria.[4][5][6] This application note provides detailed protocols for essential in vitro assays to evaluate the antibacterial efficacy of this compound, including Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics. The provided methodologies are based on established standards for antimicrobial susceptibility testing.[7][8][9]
Data Presentation
The antibacterial activity of this compound against a panel of gram-positive bacteria can be quantified and summarized for comparative analysis. The following table presents representative MIC and MBC values.
| Gram-Positive Bacteria | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
| Staphylococcus aureus (ATCC 29213) | 125 µg/mL[5] | 250 µg/mL |
| Staphylococcus epidermidis (ATCC 12228) | 125 µg/mL[5] | 500 µg/mL |
| Enterococcus faecalis (ATCC 29212) | 62.5 µg/mL[5] | 125 µg/mL |
| Bacillus subtilis (ATCC 6633) | 70 µg/mL | 140 µg/mL |
Note: The MBC values are hypothetical examples for illustrative purposes, typically being one to two dilutions higher than the MIC.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC of natural products.[9][10]
Materials:
-
This compound stock solution (e.g., 10 mg/mL in a suitable solvent like DMSO, ensuring the final solvent concentration does not inhibit bacterial growth)
-
Gram-positive bacterial strains (e.g., S. aureus, E. faecalis)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl)
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 bacterial colonies and suspend them in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in MHB to achieve a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
-
Serial Dilution of this compound:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 10 µL of the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
-
Incubation and Reading:
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of this compound in which no visible bacterial growth (turbidity) is observed.
-
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Materials:
-
Results from the MIC assay
-
Mueller-Hinton Agar (MHA) plates
-
Sterile micropipette and tips
-
Incubator (37°C)
Procedure:
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Spot-plate the aliquot onto a fresh MHA plate.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antimicrobial agent kills a bacterium.[9]
Materials:
-
This compound solution
-
Log-phase bacterial culture
-
MHB
-
Sterile flasks or tubes
-
MHA plates
-
Incubator with shaking capabilities (37°C)
-
Sterile saline for dilutions
Procedure:
-
Prepare flasks containing MHB with this compound at concentrations corresponding to 0.5x, 1x, and 2x the predetermined MIC. Include a growth control flask without this compound.
-
Inoculate each flask with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 37°C with constant shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the aliquots in sterile saline and plate them onto MHA plates.
-
Incubate the plates at 37°C for 18-24 hours and count the number of colonies (CFU/mL).
-
Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum.
Visualizations
The following diagrams illustrate the experimental workflow and a hypothetical mechanism of action for this compound.
Caption: Workflow for in vitro antibacterial assays.
Caption: Hypothetical mechanism of action for this compound.
References
- 1. The Gastrointestinal Tract Metabolism and Pharmacological Activities of this compound, a Major and Characteristic Flavonoid in the Fruits of Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 3. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Antibacterial and Antifungal Screening of Natural Plant Products: Prospective Standardization of Basic Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Determining the Antioxidant Capacity of Grosvenorine using DPPH and ABTS Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the antioxidant capacity of Grosvenorine, a major flavonoid found in the fruits of Siraitia grosvenorii. The protocols for the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are outlined for use by researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound and its Antioxidant Potential
This compound is a principal flavonoid glycoside isolated from the fruits of Siraitia grosvenorii (Swingle) C. Jeffrey, a plant renowned for its natural, non-caloric sweeteners known as mogrosides.[1] Flavonoids, as a class of polyphenolic compounds, are widely recognized for their antioxidant properties. This compound, being a significant flavonoid component of S. grosvenorii, is believed to contribute to the overall antioxidant activity of the fruit extracts.[2] The antioxidant capacity of compounds like this compound is attributed to their ability to scavenge free radicals, which are implicated in the pathogenesis of various diseases.[3] Therefore, quantifying the antioxidant potential of this compound is a critical step in evaluating its therapeutic promise.
The DPPH and ABTS assays are two of the most widely employed spectrophotometric methods for determining the antioxidant capacity of chemical compounds.[4] These assays are based on the ability of an antioxidant to reduce a colored radical solution, leading to a measurable change in absorbance.
Data Presentation: Antioxidant Capacity of this compound
While specific quantitative data for the antioxidant activity of isolated this compound is not extensively documented in publicly available literature, the following table presents representative data that could be obtained from DPPH and ABTS assays. These values are based on the reported antioxidant activities of extracts from Siraitia grosvenorii and related flavonoid glycosides.
| Assay | Parameter | Representative Value for this compound | Positive Control (e.g., Trolox) |
| DPPH | IC₅₀ (µg/mL) | 15 - 40 | 2 - 8 |
| ABTS | IC₅₀ (µg/mL) | 10 - 30 | 1 - 5 |
Disclaimer: The values presented in this table are illustrative and intended to provide a framework for data presentation. Actual experimental values may vary.
Experimental Protocols
The following are detailed protocols for conducting the DPPH and ABTS antioxidant capacity assays for this compound.
Protocol 1: DPPH Radical Scavenging Assay
1. Principle
The DPPH assay is based on the reduction of the stable free radical 2,2-diphenyl-1-picrylhydrazyl. In its radical form, DPPH has a deep purple color with an absorption maximum at approximately 517 nm. When reduced by an antioxidant, the color changes to a pale yellow. The degree of discoloration is proportional to the scavenging potential of the antioxidant.
2. Materials and Reagents
-
This compound standard
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
-
Pipettes
-
Volumetric flasks
-
Analytical balance
3. Solution Preparation
-
DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. Store in a dark, amber-colored bottle at 4°C.
-
This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working this compound Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
-
Positive Control Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Trolox or ascorbic acid in methanol. Prepare working dilutions similar to the this compound solutions.
4. Assay Procedure
-
Add 100 µL of the various concentrations of this compound working solutions or the positive control to the wells of a 96-well microplate.
-
Add 100 µL of the 0.2 mM DPPH solution to each well.
-
For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the control, add 100 µL of methanol to the wells containing the sample dilutions without the DPPH solution.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
5. Calculation of Scavenging Activity
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100
Where:
-
A_blank is the absorbance of the blank (DPPH solution without the sample).
-
A_sample is the absorbance of the sample with the DPPH solution.
6. Determination of IC₅₀
The IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of this compound.
Protocol 2: ABTS Radical Cation Decolorization Assay
1. Principle
The ABTS assay involves the generation of the ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color with an absorption maximum at approximately 734 nm. In the presence of an antioxidant, the ABTS•⁺ is reduced, leading to a loss of color. The extent of decolorization is proportional to the antioxidant's activity.
2. Materials and Reagents
-
This compound standard
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Methanol (analytical grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Positive control (e.g., Trolox, Ascorbic Acid)
-
96-well microplate
-
Microplate reader
-
Pipettes
-
Volumetric flasks
-
Analytical balance
3. Solution Preparation
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•⁺ Radical Cation Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio (v/v). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•⁺ radical cation.
-
Diluted ABTS•⁺ Solution: On the day of the assay, dilute the ABTS•⁺ working solution with PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
This compound Stock Solution (1 mg/mL): Prepare as described in the DPPH protocol.
-
Working this compound Solutions: Prepare a series of dilutions from the stock solution (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.
-
Positive Control Stock Solution (1 mg/mL): Prepare as described in the DPPH protocol.
4. Assay Procedure
-
Add 20 µL of the various concentrations of this compound working solutions or the positive control to the wells of a 96-well microplate.
-
Add 180 µL of the diluted ABTS•⁺ solution to each well.
-
For the blank, add 20 µL of methanol and 180 µL of the diluted ABTS•⁺ solution.
-
Shake the plate gently and incubate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm using a microplate reader.
5. Calculation of Scavenging Activity
The percentage of ABTS•⁺ scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_blank - A_sample) / A_blank] x 100
Where:
-
A_blank is the absorbance of the blank (diluted ABTS•⁺ solution without the sample).
-
A_sample is the absorbance of the sample with the diluted ABTS•⁺ solution.
6. Determination of IC₅₀
The IC₅₀ value is the concentration of the sample required to scavenge 50% of the ABTS•⁺ radicals and is determined by plotting the percentage of scavenging activity against the concentration of this compound.
Visualization of Experimental Workflows
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
References
Grosvenorine: A Promising Natural Preservative for the Food Industry
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Grosvenorine, a principal flavonoid glycoside isolated from the fruit of Siraitia grosvenorii (Monk Fruit), has emerged as a compelling candidate for a natural food preservative. Exhibiting both antioxidant and antimicrobial properties, this compound presents a promising alternative to synthetic preservatives, aligning with the growing consumer demand for "clean label" food products. This document provides detailed application notes and experimental protocols for the evaluation of this compound as a natural food preservative, intended for researchers, scientists, and drug development professionals.
Physicochemical Properties and Mechanism of Action
This compound's preservative capacity is attributed to its chemical structure, which enables it to scavenge free radicals and interfere with microbial growth. Its antioxidant activity helps to inhibit lipid oxidation, a major cause of food spoilage, thereby preventing the development of off-flavors and rancidity. The antimicrobial action of this compound and its metabolites involves the disruption of microbial cell membranes and inhibition of essential cellular processes, leading to the inhibition of growth or cell death of various foodborne pathogens and spoilage microorganisms.
Data Presentation
Antimicrobial Activity
The antimicrobial efficacy of this compound and its metabolites has been evaluated against a range of microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter indicating the lowest concentration of a substance that prevents visible growth of a microorganism.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound and its Metabolites against Selected Gram-Positive Bacteria
| Compound | Enterococcus faecalis (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Staphylococcus epidermidis (MIC, µg/mL) | Staphylococcus aureus (MIC, µg/mL) |
| This compound | 62.5 | 62.5 | 125 | 125 |
Source: Adapted from research on the antibacterial activity of compounds from Siraitia grosvenorii.[1]
Note: Data for specific foodborne pathogens like Listeria monocytogenes, Salmonella enterica, Escherichia coli, and spoilage organisms such as Aspergillus niger and Saccharomyces cerevisiae for purified this compound are still emerging. The provided data is for related compounds found in Siraitia grosvenorii.
Antioxidant Activity
The antioxidant potential of Siraitia grosvenorii extracts, rich in flavonoids like this compound, has been quantified using various assays.
Table 2: Antioxidant Activity of Siraitia grosvenorii Fruit Extracts
| Extraction Solvent | DPPH Scavenging Activity (µg TEAC/mg solid crude) | ABTS Scavenging Activity (µg AEAC/mg solid crude) |
| Distilled Water | 47.396 ± 1.946 | 53.997 ± 0.155 |
| Propylene Glycol | - | 47.464 ± 1.719 |
| 95% Ethanol | 5.430 ± 0.001 | 1.097 ± 0.028 |
Source: Adapted from a study on the total phenolic, flavonoid contents, and antioxidant activity of Siraitia grosvenorii fruit extracts.
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Siraitia grosvenorii
This protocol outlines a general method for the extraction and purification of this compound from the dried fruit of Siraitia grosvenorii.[2]
Materials:
-
Dried and powdered Siraitia grosvenorii fruit
-
70% Ethanol
-
Methanol
-
Column chromatography setup (e.g., Sephadex LH-20)
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Extraction: Macerate the powdered fruit material with 70% ethanol at room temperature. Repeat the extraction process three times to ensure maximum yield.
-
Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure to obtain a concentrated crude extract.
-
Column Chromatography: Resuspend the crude extract in methanol and apply it to a Sephadex LH-20 column. Elute the column with methanol, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) or HPLC to identify fractions containing this compound.
-
Purification: Pool the this compound-rich fractions and further purify using preparative HPLC with a suitable C18 column and a methanol-water gradient.
-
Identification: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Caption: Workflow for the extraction and purification of this compound.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of this compound against foodborne pathogens and spoilage microorganisms.
Materials:
-
Purified this compound
-
Target microorganisms (e.g., Listeria monocytogenes, Salmonella enterica, Escherichia coli, Aspergillus niger, Saccharomyces cerevisiae)
-
Appropriate broth media (e.g., Tryptic Soy Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of purified this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in the appropriate broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in the same broth medium, adjusted to a specific cell density (e.g., 5 x 10^5 CFU/mL for bacteria).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include positive (microorganism without this compound) and negative (broth only) controls.
-
Incubation: Incubate the plates under optimal growth conditions for the target microorganism (e.g., 37°C for 24-48 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Protocol 3: Evaluation of this compound as a Preservative in a Food Matrix (e.g., Ground Meat)
This protocol provides a framework for assessing the efficacy of this compound in extending the shelf-life of a perishable food product like ground meat.
Materials:
-
Freshly ground meat (e.g., beef, chicken)
-
Purified this compound solution
-
Sterile packaging materials (e.g., vacuum bags)
-
Microbiological media for total viable count (TVC) and specific pathogens
-
Reagents for lipid oxidation analysis (e.g., Thiobarbituric Acid Reactive Substances - TBARS assay)
-
Colorimeter
-
Sensory evaluation panel
Procedure:
-
Sample Preparation: Divide the ground meat into batches. Treat the batches with different concentrations of this compound solution (e.g., 0.1%, 0.5%, 1.0% w/w). Include a control batch with no treatment.
-
Packaging and Storage: Package the samples in sterile packaging and store them under refrigerated conditions (e.g., 4°C).
-
Shelf-life Evaluation: At regular intervals (e.g., day 0, 3, 6, 9, 12), analyze the samples for the following parameters:
-
Microbiological Analysis: Determine the Total Viable Count (TVC) and the count of specific spoilage or pathogenic bacteria.
-
Lipid Oxidation: Measure the extent of lipid oxidation using the TBARS assay.
-
Color Measurement: Evaluate color changes using a colorimeter (L, a, b* values).
-
pH Measurement: Monitor changes in the pH of the meat.
-
Sensory Evaluation: A trained panel can assess the odor, color, and overall appearance of the samples.
-
-
Data Analysis: Compare the results from the this compound-treated samples with the control to determine the effectiveness of this compound in extending the shelf-life.
Caption: Workflow for evaluating this compound in ground meat.
Signaling Pathways and Logical Relationships
The preservative action of this compound involves multiple mechanisms. Its antioxidant activity is primarily due to its ability to donate a hydrogen atom or an electron to free radicals, thus neutralizing them and breaking the chain reaction of oxidation. The antimicrobial mechanism is more complex and can involve the disruption of the bacterial cell membrane, leading to leakage of intracellular components, and the inhibition of key enzymes involved in microbial metabolism.
References
Troubleshooting & Optimization
Technical Support Center: Grosvenorine Extraction
Welcome to the technical support center for Grosvenorine extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the extraction of this compound from Siraitia grosvenorii (Monk Fruit), addressing the common challenge of low yield.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which part of the Siraitia grosvenorii plant can it be extracted?
This compound is the primary flavonoid glycoside found in Siraitia grosvenorii.[1] It can be extracted from various parts of the plant, but the highest concentration is typically found in the peel of the fruit. A study reported the content of this compound in different parts as follows: peel (0.472 mg/g), pulp (0.218 mg/g), and seeds (lowest concentration).[1] Therefore, for maximizing yield, the fruit peel is the most suitable starting material.
Q2: What are the most effective methods for extraacting this compound?
The main methods for extracting flavonoids like this compound from Siraitia grosvenorii are solvent reflux, microwave-assisted extraction (MAE), and ultrasonic-assisted extraction (UAE).[2] MAE and UAE are generally considered more efficient than traditional solvent reflux, offering higher yields in shorter extraction times.[2][3]
Q3: Which solvents are recommended for this compound extraction?
This compound has low solubility in water but is soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).[] Ethanol is a commonly used solvent for flavonoid extraction from Siraitia grosvenorii, often in varying concentrations with water.[3][5]
Q4: What are the key parameters that influence the extraction yield of this compound?
The extraction yield of flavonoids, including this compound, is significantly influenced by several parameters:
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Solvent Concentration: The polarity of the solvent is crucial. For ethanol, the concentration (e.g., 60%, 70%, 80% in water) needs to be optimized.[3][5]
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat may lead to degradation.[3]
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Extraction Time: Sufficient time is needed for the solvent to penetrate the plant material and dissolve the target compound. However, prolonged extraction times can increase the risk of degradation.[3]
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Solid-to-Liquid Ratio: A higher solvent volume can enhance extraction efficiency but may also lead to a more diluted extract, requiring more energy for solvent removal.[3][5]
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Microwave Power (for MAE): This affects the heating rate and extraction efficiency.[5]
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Ultrasonic Power and Frequency (for UAE): These parameters influence the cavitation effect, which disrupts cell walls and enhances solvent penetration.[3]
Troubleshooting Guide: Overcoming Low this compound Yield
This guide provides solutions to common problems encountered during this compound extraction.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Crude Extract | Improper Sample Preparation: Plant material is not finely ground, reducing the surface area for solvent interaction. | Grind the dried Siraitia grosvenorii fruit peel into a fine powder to ensure efficient solvent penetration. |
| Suboptimal Solvent Choice: The solvent used may not be ideal for this compound's solubility. | This compound is soluble in polar organic solvents. Use ethanol or methanol. Optimize the ethanol concentration (e.g., start with 60-80% aqueous ethanol).[3][][5] | |
| Insufficient Extraction Time or Temperature: The extraction process may be too short or the temperature too low. | Optimize the extraction time and temperature. For UAE, a study on total flavonoids suggests around 30 minutes at 50°C as a starting point.[3] For MAE, a starting point could be 20 minutes.[5] | |
| Poor Solid-to-Liquid Ratio: Insufficient solvent to effectively dissolve the this compound present in the plant material. | Increase the solid-to-liquid ratio. Ratios between 1:20 and 1:45 (g/mL) have been reported for flavonoid and mogroside extraction.[3] | |
| Degradation of this compound | Excessive Heat: High temperatures during extraction or solvent evaporation can degrade flavonoid glycosides. | Use moderate temperatures for extraction (e.g., 50-60°C).[3] For solvent removal, use a rotary evaporator at a controlled, low temperature. |
| Inefficient Extraction Method | Use of Conventional Methods: Traditional methods like maceration or simple reflux may result in lower yields compared to modern techniques. | Employ more efficient extraction techniques such as Ultrasonic-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve yield and reduce extraction time.[2][3] |
| Losses During Purification | Suboptimal Chromatography Conditions: Improper choice of stationary or mobile phase can lead to poor separation and loss of this compound. | For purification, column chromatography is often used.[1] Optimize the chromatographic conditions, including the choice of adsorbent (e.g., silica gel, macroporous resin) and the eluting solvent system. |
Data on Optimized Extraction of Flavonoids from Siraitia grosvenorii**
While specific yield data for this compound under varying conditions is limited, the following table summarizes optimized conditions for the extraction of total flavonoids from S. grosvenorii. These parameters can serve as an excellent starting point for optimizing this compound extraction.
| Extraction Method | Plant Part | Optimal Conditions | Total Flavonoid Yield (%) | Reference |
| Ultrasonic-Assisted Extraction (UAE) | Fruit | Ultrasound Temperature: 50.65°C, Ultrasound Time: 29.2 min, Solid-to-Liquid Ratio: 1:34.75 (g/mL) | 2.25 | [3] |
| Microwave-Assisted Extraction (MAE) | Flower | Solvent: 60% Ethanol, Solid-Liquid Ratio: 1:30 (g/mL), Microwave Power: 350 W, Radiation Time: 20 min | 7.6 | [5] |
Experimental Protocols
Protocol 1: Ultrasonic-Assisted Extraction (UAE) of this compound (General Protocol)
This protocol is a general guideline based on optimized conditions for total flavonoid extraction and should be further optimized for maximizing this compound yield.
-
Sample Preparation:
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Select high-quality, dried Siraitia grosvenorii fruits.
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Separate the peel from the pulp and seeds.
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Grind the dried peel into a fine powder (e.g., 40-60 mesh).
-
-
Extraction:
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Weigh 10 g of the powdered peel and place it in a 500 mL flask.
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Add 347.5 mL of the chosen solvent (e.g., 70% ethanol) to achieve a solid-to-liquid ratio of 1:34.75.
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Place the flask in an ultrasonic bath.
-
Set the ultrasonic frequency (e.g., 40 kHz) and power.
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Extract for approximately 30 minutes at a controlled temperature of around 50°C.[3]
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent to recover any remaining extract.
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Combine the filtrates and concentrate the solvent using a rotary evaporator at a temperature below 50°C to obtain the crude extract.
-
-
Purification (General):
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The crude extract can be further purified using techniques like column chromatography with a suitable stationary phase (e.g., macroporous resin or silica gel) and a gradient of solvents to isolate this compound.[1]
-
Protocol 2: Microwave-Assisted Extraction (MAE) of this compound (General Protocol)
This protocol is a general guideline based on optimized conditions for total flavonoid extraction from the flowers and should be adapted and optimized for this compound from the fruit peel.
-
Sample Preparation:
-
Prepare finely powdered Siraitia grosvenorii fruit peel as described in Protocol 1.
-
-
Extraction:
-
Filtration and Concentration:
-
Follow the same procedure for filtration and concentration as described in Protocol 1.
-
-
Purification (General):
-
Purify the crude extract using appropriate chromatographic techniques as mentioned in Protocol 1.
-
Visualizations
Experimental Workflow for this compound Extraction and Purification
Caption: General workflow for this compound extraction and purification.
Troubleshooting Logic for Low this compound Yield
Caption: Troubleshooting flowchart for low this compound yield.
References
- 1. mdpi.com [mdpi.com]
- 2. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods [mdpi.com]
- 3. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pertanika.upm.edu.my [pertanika.upm.edu.my]
Technical Support Center: Optimizing Solvent Selection for Flavonoid Glycoside Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on optimizing solvent selection for the extraction of flavonoid glycosides from various plant matrices. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to support your research and development efforts.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the flavonoid glycoside extraction process, helping you to identify and resolve challenges that may be impacting your yield and efficiency.
| Issue | Potential Cause | Recommended Solution |
| Consistently Low Flavonoid Glycoside Yield | Inappropriate Solvent Choice: The polarity of your solvent may not be suitable for the target flavonoid glycosides. Glycosides are generally more polar than their aglycone counterparts.[1][2] | Conduct a solvent screening: Test a range of polar solvents and their aqueous mixtures. Aqueous ethanol (50-80%) and methanol (50-80%) are often effective for extracting polar flavonoid glycosides.[3][4] |
| Inefficient Extraction Technique: Traditional methods like maceration may not be sufficient for complete extraction. | Implement Advanced Extraction Techniques: Consider using Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve extraction efficiency and reduce extraction time.[4][5] | |
| Incorrect Particle Size: Large particle sizes of the plant material can limit solvent penetration and contact with the target compounds. | Optimize Particle Size: Grind the dried plant material to a fine powder (typically between 0.25 mm and 0.5 mm) to increase the surface area for extraction.[1] | |
| Degradation of Target Flavonoids | High Extraction Temperature: Many flavonoids are thermolabile and can degrade at elevated temperatures, especially during prolonged extraction times.[1][4] | Optimize Extraction Temperature: Perform extractions at a lower temperature range (e.g., 40-60°C). For particularly heat-sensitive compounds, consider non-thermal methods or techniques that allow for precise temperature control.[1] |
| Extreme pH: Highly acidic or alkaline conditions can lead to the degradation of certain flavonoids.[1] | Control Solvent pH: While slightly acidic conditions (pH 2.5-3.5) can sometimes improve the extraction of certain flavonoids, it's crucial to evaluate the stability of your target compounds at different pH levels.[5] | |
| Co-extraction of Interfering Compounds (e.g., Chlorophyll) | Solvent System: The chosen solvent may have a high affinity for chlorophyll and other pigments, leading to a complex and impure extract. | Post-Extraction Cleanup: Employ Solid-Phase Extraction (SPE) with a C18 sorbent. The chlorophyll can be washed away with a non-polar solvent, while the more polar flavonoid glycosides are retained and can be eluted with a more polar solvent.[4] |
| Liquid-Liquid Partitioning: After initial extraction, partition the crude extract with a series of immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to separate compounds based on their polarity. Flavonoid glycosides are often enriched in the more polar fractions like ethyl acetate and n-butanol.[6] | ||
| Poor Reproducibility of Extraction Results | Inconsistent Experimental Parameters: Variations in solvent-to-solid ratio, extraction time, temperature, or particle size between experiments. | Standardize Your Protocol: Ensure all experimental parameters are kept consistent for each extraction. Use a systematic approach like Response Surface Methodology (RSM) to optimize and standardize your method.[4] |
| Inhomogeneous Plant Material: Natural variation in the phytochemical composition of the plant material. | Homogenize Plant Material: Thoroughly mix the powdered plant material before taking samples for extraction to ensure uniformity. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting flavonoid glycosides?
There is no single "best" solvent, as the optimal choice depends on the specific flavonoid glycosides of interest and the plant matrix.[4] However, due to the polar nature of the sugar moiety, polar solvents are generally more effective. Aqueous mixtures of ethanol or methanol (typically in the range of 50-80%) are widely used and have demonstrated high extraction efficiency for a broad range of flavonoid glycosides.[3][4]
Q2: Should I use pure or aqueous organic solvents?
Aqueous organic solvents are often superior to pure solvents for extracting flavonoid glycosides.[3] The addition of water to solvents like ethanol or methanol increases the polarity of the solvent system, which enhances the solubility of the polar glycosides.[3] Furthermore, water can improve the swelling of the plant material, allowing for better solvent penetration.[5]
Q3: How does the choice of extraction technique influence solvent selection?
The extraction technique can influence the optimal solvent choice. For instance:
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Microwave-Assisted Extraction (MAE): Solvents with a high dielectric constant, such as water, ethanol, and methanol, are efficient at absorbing microwave energy, leading to rapid heating and extraction.[5]
-
Ultrasound-Assisted Extraction (UAE): The choice of solvent can affect the cavitation process. Solvents with lower vapor pressure can enhance the effects of ultrasound.[5]
Q4: Is it necessary to perform acid hydrolysis when extracting flavonoid glycosides?
This depends on your research objective. If you aim to quantify the total amount of a specific flavonoid aglycone (the non-sugar part), then acid hydrolysis is necessary to cleave the sugar groups from the glycosides.[4] However, if you are interested in isolating and identifying the intact glycosides, then hydrolysis should be avoided.
Q5: How can I improve the selectivity of my extraction for flavonoid glycosides?
To improve selectivity, you can employ a sequential extraction approach. Start with a non-polar solvent (e.g., hexane or chloroform) to remove lipids and less polar compounds. Subsequently, extract the residue with a more polar solvent (e.g., aqueous ethanol) to enrich the extract with flavonoid glycosides.[7][8]
Data Presentation: Solvent System Optimization
The following tables summarize typical parameters for different extraction methods. Note that these are general guidelines, and optimization is crucial for each specific application.
Table 1: Common Solvents and Their Properties for Flavonoid Glycoside Extraction
| Solvent | Polarity | Advantages | Disadvantages | Typical Use |
| Methanol | High | High extraction efficiency for polar compounds.[3] | Toxic, not suitable for extracts intended for consumption.[3][5] | Analytical and research purposes. |
| Ethanol | Moderate | Generally Recognized as Safe (GRAS), biodegradable, less toxic.[3] | May be less efficient than methanol for highly polar glycosides. | Food, pharmaceutical, and nutraceutical applications. |
| Water | High | Safe, inexpensive, environmentally friendly.[3] | Limited solubility for less polar aglycones, risk of microbial growth.[3] | Often used in combination with organic solvents. |
| Acetone | Moderate | Good solvent for a range of flavonoids.[9] | Flammable, may co-extract unwanted compounds. | Laboratory-scale extractions. |
| Ethyl Acetate | Low-Moderate | Good for selective extraction of less polar flavonoids and aglycones.[3] | Limited solubility for highly polar glycosides.[3] | Often used in liquid-liquid partitioning for fractionation. |
Table 2: Typical Optimized Parameters for Flavonoid Glycoside Extraction
| Extraction Method | Parameter | Typical Range | Reference |
| Maceration | Solvent-to-Solid Ratio | 10:1 to 30:1 (v/w) | [6] |
| Extraction Time | 24 to 72 hours | [6][10] | |
| Temperature | Room Temperature to 40°C | [6] | |
| Ultrasound-Assisted Extraction (UAE) | Solvent-to-Solid Ratio | 20:1 to 50:1 (v/w) | [4][11] |
| Extraction Time | 20 to 60 minutes | [11][12] | |
| Temperature | 40 to 60°C | [1][11] | |
| Ultrasonic Power | 100 to 400 W | [11][13] | |
| Microwave-Assisted Extraction (MAE) | Solvent-to-Solid Ratio | 20:1 to 40:1 (v/w) | [4][14] |
| Extraction Time | 5 to 30 minutes | [14][15] | |
| Temperature | 60 to 100°C | [16] | |
| Microwave Power | 100 to 600 W | [14][15] |
Experimental Protocols
Protocol 1: General Ultrasound-Assisted Extraction (UAE) of Flavonoid Glycosides
-
Materials:
-
Dried and powdered plant material
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Extraction solvent (e.g., 70% ethanol in water)
-
Ultrasonic bath or probe sonicator
-
Beaker or flask
-
Filter paper or centrifuge
-
Rotary evaporator (optional)
-
-
Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 1 g).
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Add the appropriate volume of extraction solvent to achieve the desired solvent-to-solid ratio (e.g., 20:1, so 20 mL of solvent for 1 g of plant material).[4]
-
Place the beaker or flask in the ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vessel.
-
Sonicate for a predetermined time (e.g., 30 minutes) at a specific temperature (e.g., 50°C) and power setting.
-
After extraction, separate the extract from the solid residue by filtration or centrifugation.
-
The extraction can be repeated on the residue to ensure complete recovery.
-
Combine the extracts and, if necessary, concentrate them using a rotary evaporator.
-
Protocol 2: General Microwave-Assisted Extraction (MAE) of Flavonoid Glycosides
-
Materials:
-
Dried and powdered plant material
-
Extraction solvent (e.g., 80% methanol in water)
-
Microwave extraction system with closed vessels
-
Filter paper or centrifuge
-
Rotary evaporator (optional)
-
-
Procedure:
-
Weigh a known amount of the powdered plant material (e.g., 0.5 g) into a microwave extraction vessel.[4]
-
Add the appropriate volume of extraction solvent (e.g., 20 mL).[4]
-
Seal the vessel securely.
-
Place the vessel in the microwave extractor.
-
Set the extraction parameters: microwave power (e.g., 400 W), temperature (e.g., 80°C), and time (e.g., 10 minutes).
-
After the extraction is complete, allow the vessel to cool to a safe temperature.
-
Separate the extract from the solid residue by filtration or centrifugation.
-
If desired, concentrate the extract using a rotary evaporator.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. livetoplant.com [livetoplant.com]
- 4. benchchem.com [benchchem.com]
- 5. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Microwave-assisted extraction of flavonoids from Phyllostachys heterocycla leaves: Optimization, mechanism, and antioxidant activity in vitro :: BioResources [bioresources.cnr.ncsu.edu]
- 16. researchgate.net [researchgate.net]
Preventing thermal degradation of Grosvenorine during processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grosvenorine. The information aims to help prevent its thermal degradation during processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a major flavonoid glycoside found in the fruits of Siraitia grosvenorii[1][2]. Like many flavonoid glycosides, it can be susceptible to degradation under certain processing conditions, particularly high temperatures, which can lead to the loss of its chemical integrity and potential biological activity.
Q2: At what processing stages is this compound at risk of thermal degradation?
Thermal degradation of this compound is a potential risk during various stages of processing, including:
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Extraction: Methods such as hot water extraction, solvent reflux, and microwave-assisted extraction expose this compound to elevated temperatures[3][4].
-
Solvent Evaporation/Concentration: Removing solvents from the extract often involves heating.
-
Drying: Lyophilization (freeze-drying) is a safer alternative to heat-based drying methods for preserving heat-sensitive compounds.
Q3: What are the typical signs of this compound degradation?
Degradation of this compound can be identified by:
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A decrease in the expected yield of the purified compound.
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The appearance of additional peaks in chromatography analysis (e.g., HPLC, UPLC), which may correspond to degradation products like kaempferitrin, afzelin, α-rhamnoisorobin, and kaempferol[2][5].
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Changes in the physical properties of the extract, such as color.
Q4: How can I monitor the stability of this compound during my experiments?
Regular analysis using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) is recommended to monitor the concentration and purity of this compound throughout the processing steps. Comparing the chromatograms of samples taken at different stages against a this compound standard will help in assessing its stability.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low yield of this compound after extraction. | Thermal degradation during high-temperature extraction. | Optimize extraction parameters by lowering the temperature and reducing the extraction time. Consider non-thermal extraction methods like ultrasonic-assisted extraction at a controlled temperature. |
| Inappropriate solvent selection. | Use solvents in which this compound is highly soluble and stable. Ethanol-water mixtures are commonly used for flavonoid extraction[3]. | |
| Appearance of unknown peaks in HPLC analysis post-extraction. | Hydrolysis of the glycosidic bonds due to excessive heat or unfavorable pH. | Buffer the extraction solvent to a neutral pH. Studies on other flavonoid glycosides suggest that pH can significantly influence thermal stability[6]. Analyze the unknown peaks by LC-MS to identify potential degradation products. |
| Inconsistent results in bioactivity assays. | Variable degradation of this compound between batches. | Implement strict temperature control during all processing steps. Use a validated analytical method (e.g., HPLC) to quantify this compound in each batch before conducting bioactivity assays to ensure consistent concentrations. |
| Color change of the extract upon heating. | Oxidation or degradation of phenolic compounds, including this compound. | Process extracts under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Consider adding antioxidants, if compatible with the final application. |
Experimental Protocols
Protocol 1: Thermal Stability Assessment of this compound
This protocol provides a general method for evaluating the thermal stability of this compound in a solution.
1. Materials:
- Purified this compound standard
- Solvent (e.g., 50% ethanol in water)
- Heating block or water bath with precise temperature control
- HPLC or UPLC system with a suitable column (e.g., C18)
- Vials for sample incubation
2. Procedure:
- Prepare a stock solution of this compound of known concentration in the chosen solvent.
- Aliquot the stock solution into several vials.
- Expose the vials to a range of temperatures (e.g., 40°C, 60°C, 80°C, 100°C) for specific time intervals (e.g., 30, 60, 90, 120 minutes).
- Include a control sample kept at a low temperature (e.g., 4°C).
- At the end of each time point, immediately cool the samples on ice to stop any further degradation.
- Analyze all samples, including the control, by HPLC or UPLC to determine the concentration of this compound.
- Calculate the percentage of this compound remaining at each temperature and time point relative to the control.
3. Data Analysis:
- Plot the percentage of remaining this compound against time for each temperature.
- Determine the degradation rate constant at each temperature.
Data Presentation
Table 1: Summary of Common Extraction Methods for Flavonoids from Siraitia grosvenorii
| Extraction Method | Solvent | Temperature (°C) | Time | Reference |
| Solvent Reflux | Ethanol (various concentrations) | 60 | 100 min (3 times) | [3] |
| Hot Water Extraction | Water | 80 | 4 hours | [4] |
| Microwave-Assisted | Water | Not specified (750 W) | 15 min | [4] |
| Flash Extraction | Not specified | 40 | 7 min | [3] |
Note: This table summarizes conditions used for extracting compounds from S. grosvenorii, which includes this compound. Optimal conditions for specifically preserving this compound may require further optimization.
Visualizations
References
- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Gastrointestinal Tract Metabolism and Pharmacological Activities of this compound, a Major and Characteristic Flavonoid in the Fruits of Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. maxapress.com [maxapress.com]
- 5. researchgate.net [researchgate.net]
- 6. Effects of food formulation and thermal processing on flavones in celery and chamomile - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Peak Resolution for Grosvenorine and its Isomers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the High-Performance Liquid Chromatography (HPLC) peak resolution of Grosvenorine and its isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the resolution of this compound and its isomers in HPLC?
A1: The primary factors influencing the resolution of closely eluting compounds like isomers are the choice of stationary phase (column chemistry), mobile phase composition (organic modifier, pH, and additives), column temperature, and mobile phase flow rate. The chemical similarity of isomers necessitates careful optimization of these parameters to achieve baseline separation.
Q2: I am observing poor peak shape (tailing or fronting) for my this compound peaks. What are the likely causes?
A2: Peak tailing for flavonoid glycosides like this compound can be caused by several factors:
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Secondary Interactions: Interaction of the analyte with active silanol groups on the silica-based stationary phase.
-
Column Overload: Injecting too high a concentration of the sample.
-
Mismatched Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase.
-
Column Contamination: Accumulation of matrix components from the sample on the column frit or head.
Peak fronting is less common but can occur with column overload or if the sample is dissolved in a solvent weaker than the mobile phase.
Q3: Can I use gradient elution to improve the separation of this compound isomers?
A3: Yes, gradient elution can be a powerful tool for separating complex mixtures and can also be beneficial for isomer separation. A shallow gradient, where the percentage of the organic solvent increases slowly over time, can enhance the resolution of closely eluting peaks. For initial method development, a gradient from a low to a high percentage of organic modifier can help to determine the optimal elution conditions, which can then be fine-tuned to an isocratic method if desired for simplicity and robustness.
Q4: What type of HPLC column is most suitable for separating this compound and its isomers?
A4: Reversed-phase C18 columns are commonly used for the analysis of flavonoids and their glycosides, including those found in Siraitia grosvenorii.[1] For isomer separation, columns with high surface area and carbon load often provide better retention and selectivity. Phenyl-hexyl or biphenyl stationary phases can also offer alternative selectivity for aromatic compounds like this compound. For chiral isomers (enantiomers), a chiral stationary phase (CSP) would be necessary.
Troubleshooting Guides
Issue 1: Co-eluting or Poorly Resolved this compound Isomer Peaks
This guide provides a systematic approach to improving the separation of this compound isomers.
Troubleshooting Workflow for Poor Resolution
References
Minimizing interference from sugars in antioxidant assays of Grosvenorine
Technical Support Center: Grosvenorine Antioxidant Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for accurately measuring the antioxidant capacity of this compound and other compounds from Siraitia grosvenorii (monk fruit). The primary focus is on minimizing the significant interference caused by sugars inherent in these samples.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the antioxidant analysis of this compound and related mogroside-rich extracts.
Q1: Why are my antioxidant capacity results for this compound extracts unexpectedly high and inconsistent, especially in DPPH and FRAP assays?
A1: This is a classic sign of interference from reducing sugars. This compound is a flavonoid glycoside, and extracts from Siraitia grosvenorii are rich in other sugars and mogrosides (which are also glycosides). Assays that rely on a Single Electron Transfer (SET) mechanism, such as DPPH and Ferric Reducing Antioxidant Power (FRAP), are susceptible to interference from any reducing agent, including sugars.[1] These sugars can reduce the assay reagents, leading to an overestimation of the true antioxidant capacity of your sample.[1]
Q2: Which antioxidant assays are most affected by sugar interference?
A2: Assays based on the SET mechanism are most prone to interference. This includes:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Reducing sugars can directly reduce the DPPH radical.[1][2]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Sugars can reduce the Fe³⁺-TPTZ complex to the blue-colored Fe²⁺-TPTZ complex.[1]
-
Total Phenolic Content (Folin-Ciocalteu) Assay: The Folin-Ciocalteu reagent reacts with any reducing molecule, not just phenolics, which can lead to inflated results.[3][4]
Assays based on Hydrogen Atom Transfer (HAT), like the Oxygen Radical Absorbance Capacity (ORAC) assay, are generally less affected by sugars.[5]
Q3: How can I remove interfering sugars from my this compound extract before performing the assay?
A3: The most effective method is to perform a sample cleanup using Solid-Phase Extraction (SPE) .[1][6] A reverse-phase sorbent (like C18) is ideal. This technique separates compounds based on polarity. The more polar sugars will pass through the cartridge with an aqueous wash, while the less polar antioxidant compounds (flavonoids like this compound and triterpenoid mogrosides) are retained. These can then be eluted with an organic solvent like methanol or ethanol.[6][7] This "de-sugared" fraction should be used for your antioxidant assays.
Q4: Can I just subtract a blank value for the sugars?
A4: This is not recommended. The reaction kinetics of sugars with assay reagents are often different from those of the antioxidant compounds of interest, making a simple blank subtraction inaccurate. Furthermore, the complex mixture of different sugars in a crude extract makes preparing a representative "sugar blank" nearly impossible. Physical removal of the interfering substances via SPE is the most scientifically sound approach.[6][7]
Q5: My sample is colored. How do I prevent this from interfering with colorimetric assays like DPPH and ABTS?
A5: Sample color can interfere with absorbance readings. To correct for this, you must run a sample blank for each concentration tested. This blank should contain the sample and the solvent used in the assay (e.g., methanol or ethanol), but not the colored assay reagent (DPPH or ABTS•⁺). Subtract the absorbance of this sample blank from the absorbance of your reacted sample.
Data Presentation: Antioxidant Activity of Siraitia grosvenorii Compounds
The following table summarizes published quantitative data on the antioxidant activity of compounds from S. grosvenorii. Note that assay conditions can vary between studies.
| Compound/Extract | Assay Type | Result (IC₅₀ or equivalent) | Reference(s) |
| Mogroside V | Hydroxyl Radical Scavenging | IC₅₀ = 48.44 µg/mL | [8],[9] |
| 11-oxo-mogroside V | Superoxide (O₂⁻) Scavenging | IC₅₀ = 4.79 µg/mL | [8],[9] |
| 11-oxo-mogroside V | Hydrogen Peroxide (H₂O₂) Scavenging | IC₅₀ = 16.52 µg/mL | [8],[9] |
| Mogroside Extract (MGE) | DPPH Radical Scavenging | IC₅₀ = 1118.1 µg/mL | [10] |
| Mogroside Extract (MGE) | ABTS Radical Scavenging | IC₅₀ = 1473.2 µg/mL | [10] |
| Distilled Water Extract | DPPH Radical Scavenging | 47.396 µg TEAC/mg solid crude | [11] |
| Distilled Water Extract | ABTS Radical Scavenging | 53.997 µg AEAC/mg solid crude | [11] |
IC₅₀: The concentration of the sample required to scavenge 50% of the free radicals. TEAC: Trolox Equivalent Antioxidant Capacity. AEAC: Ascorbic Acid Equivalent Antioxidant Capacity.
Visualized Workflows and Logic
The following diagrams illustrate the recommended experimental workflow for accurate antioxidant measurement and the logic behind sugar interference.
Caption: Recommended workflow for minimizing sugar interference.
Caption: Logic of sugar interference and the SPE-based solution.
Experimental Protocols
Protocol 1: Sample Preparation - Sugar Removal by Solid-Phase Extraction (SPE)
This protocol describes the cleanup of a this compound-containing extract to remove interfering sugars prior to antioxidant assays.[6][7]
Materials:
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C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
SPE Vacuum Manifold
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Methanol (HPLC grade)
-
Deionized Water
-
This compound / S. grosvenorii extract, dissolved in water
Procedure:
-
Cartridge Conditioning:
-
Place the C18 SPE cartridges onto the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge. Do not let the cartridge run dry.
-
Pass 5 mL of deionized water through each cartridge to equilibrate. Again, do not let the sorbent bed go dry.
-
-
Sample Loading:
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Dissolve a known mass of your dry extract in a minimal volume of deionized water (e.g., 10 mg in 1 mL).
-
Load 1 mL of the aqueous extract onto the conditioned cartridge.
-
Apply a gentle vacuum to slowly pass the sample through the sorbent at a flow rate of ~1-2 mL/minute. Collect this initial flow-through (it should contain highly polar compounds).
-
-
Washing (Removal of Sugars):
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Wash the cartridge with 5 mL of deionized water to elute the polar, interfering sugars.
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Collect this aqueous wash fraction. This fraction can be discarded or saved for other analyses.
-
-
Elution (Collection of Antioxidants):
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Place clean collection tubes inside the manifold.
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Elute the retained antioxidant compounds (this compound, mogrosides) by passing 5 mL of methanol through the cartridge.
-
Collect this methanol fraction. This is your "de-sugared" sample.
-
-
Final Preparation:
-
Evaporate the methanol from the eluate under a stream of nitrogen or using a rotary evaporator.
-
Reconstitute the dried, de-sugared residue in a known volume of a suitable solvent (e.g., methanol or ethanol) for use in the antioxidant assays. This is your final sample for testing.
-
Protocol 2: DPPH Radical Scavenging Assay
This protocol is adapted for use with de-sugared this compound samples.[12][13]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectrophotometric grade)
-
De-sugared this compound sample (from Protocol 1)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader (capable of reading at 517 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH stock solution by dissolving ~3.94 mg of DPPH in 100 mL of methanol. Keep this solution in an amber bottle and in the dark.
-
-
Sample Preparation:
-
Prepare a dilution series of your reconstituted de-sugared sample in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Prepare a similar dilution series for the positive control.
-
-
Assay Procedure (in a 96-well plate):
-
Control Wells: Add 100 µL of methanol and 100 µL of DPPH solution.
-
Sample Wells: Add 100 µL of each sample dilution and 100 µL of DPPH solution.
-
Sample Blank Wells: Add 100 µL of each sample dilution and 100 µL of methanol (to correct for sample color).
-
-
Incubation & Measurement:
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of all wells at 517 nm.
-
-
Calculation:
-
First, correct the sample absorbance: Corrected Abs = Abs_sample - Abs_sample_blank.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Corrected Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the sample concentration and determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Protocol 3: ABTS Radical Cation Decolorization Assay
This assay is also suitable for de-sugared this compound samples.[10][14][15]
Materials:
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ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
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Potassium persulfate
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Phosphate Buffered Saline (PBS) or ethanol
-
De-sugared this compound sample (from Protocol 1)
-
Positive control (e.g., Trolox)
-
96-well microplate and reader (734 nm)
Procedure:
-
Reagent Preparation (ABTS•⁺ Stock Solution):
-
Prepare a 7 mM ABTS solution in water and a 2.45 mM potassium persulfate solution in water.
-
Mix the two solutions in a 1:1 ratio (v/v).
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation. This is your ABTS•⁺ stock solution.
-
-
Working Solution Preparation:
-
Before the assay, dilute the ABTS•⁺ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. This is your working solution.
-
-
Assay Procedure (in a 96-well plate):
-
Add 20 µL of your diluted de-sugared sample or Trolox standard to each well.
-
Add 180 µL of the ABTS•⁺ working solution to each well.
-
-
Incubation & Measurement:
-
Shake the plate and incubate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage of inhibition as for the DPPH assay.
-
Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the inhibition curve of the sample to that of the Trolox standard.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Reducing Sugar, Total Phenolic Content, and Antioxidant Potential of Nepalese Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. FAQ: Oxygen Radical Antioxidant Capacity (ORAC) Assay | Cell Biolabs [cellbiolabs.com]
- 6. Development and Optimisation of Solid-Phase Extraction of Extractable and Bound Phenolic Acids in Spelt (Triticum spelta L.) Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 12. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 13. DPPH Radical Scavenging Assay [mdpi.com]
- 14. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
Grosvenorine stability testing under varying pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on conducting stability testing for Grosvenorine under varying pH and temperature conditions. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a principal flavonoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit).[1] As a natural compound with potential therapeutic applications, understanding its stability is crucial for ensuring the quality, efficacy, and safety of any formulations. Stability testing helps to determine the optimal storage conditions, shelf-life, and potential degradation pathways that might affect its biological activity.
Q2: What are the primary factors that influence the stability of this compound?
A2: The stability of flavonoid glycosides like this compound is primarily affected by pH, temperature, light, and the presence of oxidizing agents or enzymes. The glycosidic bond is susceptible to hydrolysis, particularly under acidic or alkaline conditions, which can be accelerated by heat. The core flavonoid structure can also be degraded through oxidation and photodegradation.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation pathway for this compound is likely the hydrolysis of its glycosidic linkages. This would release the sugar moieties and the aglycone, kaempferol. Further degradation of the kaempferol aglycone may occur under harsh conditions. A proposed degradation pathway is illustrated below.
Q4: How can I monitor the degradation of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the degradation of this compound. This method should be capable of separating the intact this compound from its potential degradation products, such as kaempferol. UV detection is typically suitable for the quantification of these compounds.
Q5: What are the ideal storage conditions for this compound?
A5: For long-term storage, this compound should be stored as a solid in a cool, dark, and dry place. Solutions should be prepared fresh whenever possible. If solutions must be stored, they should be kept at a low temperature (2-8°C), protected from light, and buffered to a mildly acidic pH (around pH 4-6) where flavonoid glycosides are generally more stable.
Experimental Protocols and Data
Protocol: pH Stability Study of this compound
This protocol outlines the steps for a forced degradation study to evaluate the stability of this compound across a range of pH values.
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Preparation of Buffers: Prepare a series of buffers covering a pH range of 2, 4, 7, 9, and 12 using standard buffer systems (e.g., phosphate, citrate, borate).
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Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.
-
Incubation: Add an aliquot of the this compound stock solution to each buffer to achieve a final concentration of 50 µg/mL. Incubate the solutions in sealed, light-protected vials at a constant temperature (e.g., 40°C).
-
Time Points: Withdraw aliquots from each pH solution at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Immediately neutralize the pH of the aliquots if necessary and dilute with the mobile phase. Analyze the samples by a validated stability-indicating HPLC method to determine the remaining percentage of this compound and the formation of any degradation products.
Protocol: Temperature Stability Study of this compound
This protocol details a study to assess the impact of temperature on the stability of this compound.
-
Sample Preparation: Prepare solutions of this compound at a concentration of 50 µg/mL in a buffer at a pH where it shows reasonable stability (e.g., pH 5).
-
Temperature Conditions: Aliquot the solution into sealed, light-protected vials and expose them to a range of temperatures (e.g., 25°C, 40°C, 60°C, and 80°C).
-
Time Points: Collect samples at various time points (e.g., 0, 8, 24, 48, 72 hours). The sampling frequency should be adjusted based on the temperature; higher temperatures will require more frequent sampling.
-
Sample Analysis: Cool the samples to room temperature and analyze them using a validated stability-indicating HPLC method to quantify the remaining this compound.
Data Presentation
The following tables present hypothetical data to illustrate the expected outcomes of the stability studies.
Table 1: Stability of this compound at Various pH Values (Incubated at 40°C)
| Time (hours) | % Remaining this compound (pH 2) | % Remaining this compound (pH 4) | % Remaining this compound (pH 7) | % Remaining this compound (pH 9) | % Remaining this compound (pH 12) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 2 | 92.5 | 99.1 | 98.5 | 96.2 | 85.3 |
| 4 | 85.1 | 98.2 | 97.1 | 92.5 | 72.1 |
| 8 | 71.3 | 96.5 | 94.3 | 85.4 | 53.8 |
| 12 | 60.2 | 94.8 | 91.8 | 78.9 | 39.2 |
| 24 | 42.6 | 90.1 | 85.2 | 65.7 | 18.5 |
Table 2: Stability of this compound at Various Temperatures (at pH 5)
| Time (hours) | % Remaining this compound (25°C) | % Remaining this compound (40°C) | % Remaining this compound (60°C) | % Remaining this compound (80°C) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 8 | 99.8 | 97.2 | 88.4 | 65.1 |
| 24 | 99.2 | 92.3 | 70.1 | 33.7 |
| 48 | 98.5 | 86.1 | 51.2 | 11.4 |
| 72 | 97.8 | 80.5 | 35.8 | 4.2 |
Troubleshooting Guide
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Problem: You observe additional, unexpected peaks when analyzing a this compound sample that has been subjected to stress conditions.
-
Possible Cause & Solution:
-
Degradation Products: These are likely degradation products of this compound. The primary degradation product is expected to be kaempferol. You can confirm this by co-injecting with a kaempferol standard.
-
Contamination: Run a blank injection of your mobile phase and sample diluent to check for contaminants. Ensure your HPLC system is clean by flushing it thoroughly.
-
Issue 2: Poor Peak Shape (Tailing) for this compound
-
Problem: The HPLC peak for this compound is broad and asymmetrical (tails).
-
Possible Cause & Solution:
-
Secondary Interactions: Flavonoids can interact with residual silanols on the HPLC column packing. Try lowering the pH of the mobile phase (e.g., adding 0.1% formic acid) to suppress silanol ionization.
-
Column Overload: Reduce the injection volume or the concentration of your sample.
-
Column Contamination: Flush the column with a strong solvent or replace the guard column if one is used.
-
Issue 3: Inconsistent or Irreproducible Stability Results
-
Problem: You are getting variable results between replicate stability experiments.
-
Possible Cause & Solution:
-
Inaccurate pH or Temperature Control: Ensure your buffers are accurately prepared and that your incubator or water bath maintains a stable temperature.
-
Inconsistent Sample Handling: Standardize your sample handling procedure, including the time between sample collection and analysis.
-
Stock Solution Degradation: Always use a freshly prepared stock solution of this compound for each experiment to avoid variability from the degradation of the stock itself.
-
Visualizations
Caption: Workflow for this compound stability testing.
Caption: Proposed degradation pathway for this compound.
References
Troubleshooting poor solubility of Grosvenorine in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the poor solubility of Grosvenorine in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is the primary flavonoid glycoside found in the fruits of Siraitia grosvenorii (Luo Han Guo or monk fruit)[1][2]. It is a complex molecule with multiple hydroxyl groups, which contribute to its potential for hydrogen bonding but also to a rigid structure that can limit its solubility in water.[3][]
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₃H₄₀O₁₉ | [3][][5] |
| Molecular Weight | 740.7 g/mol | [3][][5] |
| Appearance | Off-white to light yellow solid/powder | [][6] |
| Chemical Class | Flavonoid Glycoside | [1][3] |
| Predicted pKa | 5.79 ± 0.40 | [6] |
| Common Organic Solvents | Soluble in DMSO | [6] |
Q2: Why am I observing poor solubility of this compound in my aqueous buffer?
This compound's large and complex structure, while containing polar hydroxyl groups, can lead to strong intermolecular forces in its solid state, making it difficult for water molecules to effectively solvate it. This is a common issue with many natural flavonoid compounds.[7] Factors such as the pH of your aqueous solution and the presence of salts can also significantly impact its solubility.
Q3: Can I use organic solvents to dissolve this compound?
Yes, this compound is reported to be soluble in dimethyl sulfoxide (DMSO)[6]. For experimental purposes, it is common to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. However, it is crucial to be mindful of the final concentration of the organic solvent in your assay, as it can affect cellular systems or biochemical reactions.
Q4: Are there methods to improve the aqueous solubility of this compound without using organic solvents?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods can be categorized into physical and chemical modifications.[8] Some common approaches include:
-
pH Adjustment: Modifying the pH of the solution can increase the ionization of the compound, which generally leads to higher aqueous solubility.
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with this compound, enhancing its apparent solubility in water.[7]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization increases the surface area available for solvation.[7][8][9]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My this compound powder is not dissolving in my aqueous buffer.
-
Troubleshooting Steps:
-
Verify Purity: Ensure the purity of your this compound sample, as impurities can affect solubility. Commercially available this compound should have a purity of >98%[][5].
-
Use a Co-solvent: Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is compatible with your experimental system (typically <0.5%).
-
Adjust pH: this compound has a predicted acidic pKa[6]. Try adjusting the pH of your buffer to a more basic pH (e.g., 7.4 or higher) to deprotonate the acidic protons, which may increase solubility.
-
Gentle Heating and Sonication: Gently warming the solution (e.g., to 37°C) and using a sonicator can help overcome the energy barrier for dissolution. However, be cautious about the thermal stability of this compound.
-
Issue 2: After diluting my DMSO stock solution of this compound into an aqueous buffer, a precipitate forms.
-
Troubleshooting Steps:
-
Lower the Stock Concentration: The concentration of your DMSO stock solution may be too high, leading to precipitation upon dilution. Try preparing a more dilute stock solution.
-
Increase the Final Volume of Co-solvent: While keeping the final co-solvent concentration low is important, a slight increase (e.g., from 0.1% to 0.5% DMSO) might be necessary to maintain solubility.
-
Use a Different Co-solvent: Consider using other biocompatible co-solvents like ethanol or polyethylene glycol (PEG)[8].
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80 or Pluronic® F-68) can help to form micelles that encapsulate the compound and prevent precipitation[7].
-
Table 2: Comparison of Solubility Enhancement Techniques for this compound (Illustrative Examples)
| Technique | Description | Expected Solubility Improvement | Considerations |
| Co-solvency | Dissolving in a water-miscible organic solvent (e.g., DMSO, ethanol) before dilution in aqueous media.[8][10] | 10 to 500-fold | Potential for solvent toxicity in biological assays. Precipitation upon dilution.[8] |
| pH Adjustment | Modifying the pH of the aqueous solution to ionize the compound. | 2 to 100-fold | pH must be compatible with the experimental system. May affect compound stability. |
| Complexation with Cyclodextrins | Formation of an inclusion complex with cyclodextrins (e.g., HP-β-CD).[7] | 5 to 2000-fold | Stoichiometry of the complex needs to be determined. Potential for competitive inhibition. |
| Solid Dispersion | Dispersing the compound in an inert carrier matrix at the solid state.[7] | 10 to 100-fold | Requires specialized formulation techniques. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using a Co-solvent
-
Weighing: Accurately weigh the desired amount of this compound powder (>98% purity) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the tube vigorously for 1-2 minutes. If necessary, sonicate in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: For experiments, thaw an aliquot of the stock solution and dilute it to the final desired concentration in your pre-warmed aqueous buffer. Ensure the final DMSO concentration is below the tolerance limit of your assay.
Protocol 2: Enhancing Aqueous Solubility of this compound via pH Adjustment
-
Buffer Preparation: Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Dispersion: Add a known amount of this compound powder to a fixed volume of each buffer.
-
Equilibration: Stir the suspensions at a constant temperature (e.g., 25°C or 37°C) for 24 hours to reach equilibrium.
-
Separation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
Quantification: Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Analysis: Plot the solubility of this compound as a function of pH to identify the optimal pH for your experiments.
Visualizations
Caption: A workflow diagram for troubleshooting poor solubility of this compound.
Caption: Potential inhibitory effect of this compound metabolites on the NF-κB signaling pathway.
References
- 1. A Review of the Phytochemistry and Pharmacology of the Fruit of Siraitia grosvenorii (Swingle): A Traditional Chinese Medicinal Food [mdpi.com]
- 2. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 3. This compound | C33H40O19 | CID 101568804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. biorlab.com [biorlab.com]
- 6. This compound CAS#: 156980-60-8 [amp.chemicalbook.com]
- 7. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpbr.in [ijpbr.in]
- 9. Enhancing solubility of poorly soluble drugs using various techniques. [wisdomlib.org]
- 10. ijmsdr.org [ijmsdr.org]
Technical Support Center: Enhancing the Bioavailability of Grosvenorine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments aimed at enhancing the bioavailability of Grosvenorine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is the primary flavonoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit)[1]. Like many polyphenolic compounds, its therapeutic potential is often limited by low oral bioavailability. This is primarily due to poor aqueous solubility, extensive first-pass metabolism in the liver, and significant metabolism by intestinal microflora[1][2][3]. In fact, studies show that this compound is metabolized by human intestinal flora into four main metabolites: kaempferitrin, afzelin, α-rhamnoisorobin, and kaempferol, which may be responsible for some of its biological activities[1][2].
Q2: What are the primary strategies for enhancing the in vivo bioavailability of this compound?
A2: The main approaches focus on improving its solubility and protecting it from premature metabolism. These strategies include:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the compound, leading to a higher dissolution rate[4][5][6].
-
Lipid-Based Formulations: Encapsulating this compound in lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles (SLNs) can improve its solubility and facilitate absorption through the lymphatic pathway, thereby bypassing first-pass metabolism[7][8][9][10].
-
Co-administration with Bioenhancers: The use of compounds like piperine, an alkaloid from black pepper, can inhibit drug-metabolizing enzymes (e.g., glucuronidation), thereby increasing the systemic exposure of the co-administered drug[11][12][13].
Q3: How do I choose the right animal model for this compound bioavailability studies?
A3: Sprague-Dawley rats and C57BL/6 mice are commonly used for pharmacokinetic studies of natural products[2][14]. The choice depends on the specific research question. Rats are larger, allowing for easier serial blood sampling. Mice are often used for efficacy studies where a larger number of animals may be required. It is crucial to consider the similarities and differences in gastrointestinal physiology and metabolic enzymes between the chosen model and humans.
Q4: What analytical methods are suitable for quantifying this compound in plasma?
A4: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying low concentrations of small molecules like this compound and its metabolites in biological matrices like plasma[15][16]. This technique offers high sensitivity and specificity. Development of a robust analytical method will require optimization of sample preparation (e.g., solid-phase extraction or liquid-liquid extraction), chromatographic separation, and mass spectrometric detection parameters[15][17].
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations of this compound
Question: We are observing significant inter-individual variability in the plasma concentrations of this compound in our rodent studies. What are the potential causes and how can we mitigate this?
Answer:
High variability is a common issue with orally administered, poorly soluble compounds.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Dissolution | Ensure the formulation is homogenous. For suspensions, vortex thoroughly immediately before each administration. Consider using a formulation with improved solubility, such as a nanosuspension or a SEDDS. |
| Food Effects | Standardize feeding conditions. Fast animals overnight (typically 12 hours for rodents) before dosing to minimize the impact of food on gastric emptying and GI fluid composition[18]. Ensure free access to water. |
| Variable Gut Microbiota | Since this compound is metabolized by gut flora, variations in the microbiome between animals can lead to different metabolic profiles[1][2]. While difficult to control, acknowledging this as a potential source of variability is important. For some studies, co-housing animals for a period before the experiment may help normalize their gut flora. |
| Inconsistent Gavage Technique | Ensure all personnel are thoroughly trained in oral gavage techniques to deposit the dose consistently in the stomach[19][20][21][22][23]. Improper technique can lead to reflux or deposition in the esophagus, causing erratic absorption. |
| Insufficient Sample Size | High variability may necessitate a larger number of animals per group to achieve statistical power. |
Issue 2: Low Oral Bioavailability Despite Using a Solubilizing Formulation
Question: We have formulated this compound in a lipid-based system, but the oral bioavailability in our rat model remains very low. What could be the reason?
Answer:
While improving solubility is a critical first step, other factors can still limit bioavailability.
| Potential Cause | Troubleshooting Steps |
| Extensive First-Pass Metabolism | Even if dissolved, this compound may be rapidly metabolized in the gut wall and liver. The metabolites, not the parent compound, might be what is circulating[1][2]. Analyze plasma samples for known metabolites of this compound (kaempferitrin, afzelin, etc.). |
| P-glycoprotein (P-gp) Efflux | This compound may be a substrate for efflux transporters like P-gp, which pump the compound back into the intestinal lumen after absorption. |
| Insufficient Formulation Optimization | The lipid-based formulation may not be optimal. The droplet size upon emulsification might be too large, or the drug may precipitate out of the lipid carrier in the GI tract. Characterize the formulation's behavior in simulated gastric and intestinal fluids. |
| Co-administration with an Inhibitor | Conduct a pilot study where this compound is co-administered with piperine (a known inhibitor of metabolic enzymes) to see if this increases the plasma concentration of the parent compound[11][12]. |
Data Presentation: Hypothetical Pharmacokinetic Parameters
The following tables present hypothetical data to illustrate the potential improvements in this compound's bioavailability using different enhancement strategies. This data is for illustrative purposes only and should be confirmed by experimentation.
Table 1: Single Dose Oral Pharmacokinetics of this compound (50 mg/kg) in Rats (n=6)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 35 ± 12 | 2.0 | 150 ± 45 | 100% (Reference) |
| Nanosuspension | 120 ± 30 | 1.5 | 600 ± 110 | 400% |
| SEDDS | 250 ± 55 | 1.0 | 1350 ± 250 | 900% |
| Aqueous Suspension + Piperine (10 mg/kg) | 150 ± 40 | 2.0 | 750 ± 150 | 500% |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve.
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension
This protocol describes the preparation of a this compound nanosuspension using a wet milling method.
-
Preparation of Prefiltration:
-
Disperse 1% (w/v) this compound and 2% (w/v) of a stabilizer (e.g., Poloxamer 188) in deionized water.
-
Stir the mixture with a magnetic stirrer for 2 hours to ensure complete wetting of the drug particles.
-
-
Wet Milling:
-
Transfer the pre-suspension to a laboratory-scale bead mill.
-
Use yttria-stabilized zirconium oxide beads (0.5 mm diameter).
-
Mill the suspension at 2500 rpm for 4 hours, maintaining the temperature below 10°C using a cooling jacket.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is an average particle size of <200 nm with a PDI of <0.3.
-
Determine the zeta potential to assess the stability of the suspension. A value of ±30 mV is generally considered stable.
-
-
Final Formulation:
-
The resulting nanosuspension can be used directly for oral gavage or lyophilized into a powder for reconstitution.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.
-
Animal Acclimatization:
-
Use male Sprague-Dawley rats (250-300 g).
-
Acclimatize the animals for at least one week before the experiment.
-
-
Dosing:
-
Fast the rats overnight (approximately 12 hours) with free access to water.
-
Divide the rats into groups (e.g., control, nanosuspension, SEDDS).
-
Administer the this compound formulation via oral gavage at a dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein into heparinized tubes at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Keep the samples on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.
-
Visualizations
Caption: Workflow for a comparative in vivo pharmacokinetic study.
Caption: Factors affecting the oral bioavailability of this compound.
References
- 1. The Gastrointestinal Tract Metabolism and Pharmacological Activities of this compound, a Major and Characteristic Flavonoid in the Fruits of Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: in vitro, in vivo and in situ intestinal permeability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancing the bioavailability of resveratrol by combining it with piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alliedacademies.org [alliedacademies.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of artemisinin in human plasma using liquid chromatography coupled to tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. QUANTITATION OF PLASMA PORPHYRINS:VALIDATION OF LIQUID-LIQUID EXTRACTION METHOD | International Porphyria Network [new.porphyrianet.org]
- 18. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 19. research.sdsu.edu [research.sdsu.edu]
- 20. research-support.uq.edu.au [research-support.uq.edu.au]
- 21. research.fsu.edu [research.fsu.edu]
- 22. iacuc.wsu.edu [iacuc.wsu.edu]
- 23. researchanimaltraining.com [researchanimaltraining.com]
Validation & Comparative
Grosvenorine Metabolites Exhibit Superior Antioxidant Activity: A Comparative Analysis
New research indicates that the metabolic products of Grosvenorine, a key flavonoid found in the fruit of Siraitia grosvenorii, demonstrate significantly higher antioxidant potential than the parent compound. This guide provides a comparative analysis of the antioxidant activities of this compound and its primary metabolites—kaempferitrin, afzelin, α-rhamnoisorobin, and kaempferol—supported by available experimental data.
This compound, a major flavonoid glycoside in Siraitia grosvenorii (monk fruit), undergoes metabolic transformation by human intestinal flora, yielding four principal metabolites: kaempferitrin, afzelin, α-rhamnoisorobin, and kaempferol. Studies have consistently shown that these metabolites possess more potent antioxidant properties than this compound itself[1][2]. This enhanced activity is attributed to the structural changes occurring during metabolism, which influence the compounds' ability to scavenge free radicals and modulate cellular antioxidant pathways.
Comparative Antioxidant Activity: In Vitro Assays
| Compound | DPPH Radical Scavenging Activity (IC50) | ABTS Radical Scavenging Activity (TEAC) | Ferric Reducing Antioxidant Power (FRAP) |
| This compound | Data not available | Data not available | Data not available |
| Kaempferitrin | Reported to have strong activity | Data not available | Data not available |
| Afzelin | 14.6 µg/mL[3][4] | Moderate activity reported | Data not available |
| α-Rhamnoisorobin | 0.71 µg/mL[5] | Data not available | Data not available |
| Kaempferol | Strong activity reported[6] | Strong activity reported | Strong activity reported |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. The antioxidant activity of kaempferitrin and kaempferol, while consistently reported as strong, lacks specific and consistent IC50 values across multiple studies for a direct comparison in this table.
Cellular Antioxidant Activity and Signaling Pathways
Beyond in vitro chemical assays, the cellular antioxidant activity (CAA) assay provides a more biologically relevant measure of antioxidant potential by assessing the ability of a compound to mitigate oxidative stress within a cellular environment. Kaempferol and its glycosides have been shown to exert cellular antioxidant effects, in part, through the modulation of key signaling pathways involved in the cellular stress response.
Nrf2/HO-1 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the antioxidant defense system. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), leading to the transcription of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1). Kaempferol and its glycosides have been demonstrated to activate the Nrf2/HO-1 pathway, thereby enhancing the cell's endogenous antioxidant capacity[7].
Nrf2 Signaling Pathway Activation by this compound Metabolites.
MAPK/NF-κB Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways are crucial in the inflammatory response, which is closely linked to oxidative stress. Chronic inflammation can lead to an overproduction of reactive oxygen species (ROS). Kaempferol and its glycosides have been shown to inhibit the activation of the MAPK and NF-κB pathways, thereby reducing the expression of pro-inflammatory mediators and mitigating oxidative damage.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance at 517 nm.
-
Preparation of DPPH solution: A 0.1 mM solution of DPPH in methanol is prepared.
-
Sample preparation: this compound and its metabolites are dissolved in methanol at various concentrations.
-
Reaction: A specific volume of the sample solution is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a dose-response curve.
Cellular Antioxidant Activity (CAA) Assay
This assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cellular environment.
-
Cell Culture: Human liver cancer cells (HepG2) are cultured in a 96-well plate.
-
Loading of Fluorescent Probe: The cells are incubated with a solution of 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is deacetylated by cellular esterases to the non-fluorescent DCFH.
-
Treatment: The cells are then treated with various concentrations of this compound or its metabolites.
-
Induction of Oxidative Stress: A peroxyl radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH), is added to the cells.
-
Measurement: In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is measured over time using a microplate reader.
-
Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence curve, and the results are often expressed as quercetin equivalents.
Cellular Antioxidant Activity (CAA) Assay Workflow.
Conclusion
The available evidence strongly suggests that the metabolites of this compound are more potent antioxidants than the parent compound. This is supported by in vitro radical scavenging assays and an understanding of their modulation of cellular antioxidant pathways like Nrf2/HO-1. The aglycone, kaempferol, and its monoglycoside metabolites, afzelin and α-rhamnoisorobin, appear to exhibit the highest activity. Further direct comparative studies are warranted to provide a more definitive quantitative ranking of the antioxidant potential of this compound and its metabolites. This knowledge can be instrumental for researchers and drug development professionals in the fields of nutrition, pharmacology, and therapeutics.
References
- 1. pub.h-brs.de [pub.h-brs.de]
- 2. ijpsonline.com [ijpsonline.com]
- 3. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor and antioxidant activity of kaempferol-3-O-alpha-L-rhamnoside (Afzelin) isolated from Pithecellobium dulce leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchrepository.ul.ie [researchrepository.ul.ie]
Grosvenorine vs. Kaempferol: A Comparative Analysis of Antibacterial Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial properties of two flavonoids: grosvenorine and kaempferol. The information presented is collated from experimental data to assist researchers and professionals in the field of drug development in understanding the potential of these compounds as antibacterial agents.
Introduction to the Compounds
This compound is a major flavonoid glycoside found in the fruit of Siraitia grosvenorii, a plant native to Southern China.[1][2][3][4] Kaempferol, a flavonol, is a widely distributed secondary metabolite in the plant kingdom, found in various fruits, vegetables, and medicinal herbs.[5] this compound can be metabolized into kaempferol and other compounds by human intestinal flora.[2] It has been suggested that the metabolites of this compound may possess more potent antibacterial activities than the parent compound.[2]
Quantitative Comparison of Antibacterial Efficacy
The antibacterial efficacy of this compound and kaempferol has been evaluated against a range of bacterial species. The primary metrics used for this comparison are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[6][7]
This compound
Experimental data on the specific MIC and MBC values for this compound are limited. However, studies have shown that this compound and its metabolites exhibit inhibitory activity against Gram-positive bacteria, with MIC values reported to be less than 70 mg/mL.[3] this compound has been reported to have no inhibitory activity against Gram-negative bacteria.[3]
| Gram-Positive Bacteria | MIC (mg/L) | MBC (mg/L) |
| General | <70 | Data not available |
Table 1: Antibacterial Efficacy of this compound against Gram-Positive Bacteria.
Kaempferol
Kaempferol has been more extensively studied, with a broader range of MIC and MBC values reported against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (mg/L) | MBC (mg/L) | Reference |
| Staphylococcus aureus | >1024 | Data not available | [8] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | >10,000 | >10,000 | [9] |
| Escherichia coli | Data not available | Data not available | |
| Pseudomonas aeruginosa | 1 | Data not available | [10] |
Table 2: Antibacterial Efficacy of Kaempferol against Various Bacterial Strains. Note that some studies have shown synergistic effects when kaempferol is combined with other antibiotics, which can lower the effective MIC of the antibiotic.[11] For instance, the addition of kaempferol glycosides reduced the MIC of ciprofloxacin against MRSA strains from a range of 0.5-64 µg/mL to 0.13-16 µg/mL.[11] Another study on a kaempferol-loaded silver nanoparticle formulation (AgNP-K) reported an MIC and MBC of 0.3125 mg/mL against both Streptococcus mutans and Escherichia coli.[12]
Mechanisms of Antibacterial Action
This compound
The precise antibacterial mechanism of this compound is not well-elucidated. However, as a flavonoid, it is suggested that its hydrophobic nature allows it to penetrate the bacterial phospholipid membrane, leading to intracellular inhibitory activity.[3]
Kaempferol
The antibacterial mechanisms of kaempferol are more extensively documented and appear to be multi-targeted. The primary mechanisms include:
-
Disruption of the Bacterial Cell Membrane: Kaempferol can damage the integrity of the bacterial cell membrane, leading to the leakage of intracellular components and eventual cell death.[5][13]
-
Inhibition of Nucleic Acid Synthesis: Kaempferol has been shown to inhibit bacterial DNA gyrase and helicase (specifically SaPriA in Staphylococcus aureus).[5][11] DNA gyrase is essential for DNA replication, and its inhibition leads to a halt in bacterial proliferation.
-
Inhibition of Biofilm Formation: Kaempferol can inhibit the primary attachment phase of biofilm formation in bacteria such as Staphylococcus aureus.[8]
Caption: Proposed antibacterial mechanisms of Kaempferol.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of antibacterial efficacy.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using either the broth microdilution method or the agar dilution method.[6][7][14][15][16][17]
1. Broth Microdilution Method [7][14][15][18][19]
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (this compound or kaempferol) is prepared in a suitable solvent and then serially diluted in a 96-well microtiter plate containing a liquid growth medium (e.g., Mueller-Hinton Broth). This creates a range of decreasing concentrations of the compound.
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Inoculation and Incubation: Each well containing the serially diluted compound is inoculated with the prepared bacterial suspension. A growth control well (containing medium and bacteria but no compound) and a sterility control well (containing medium only) are also included. The plate is then incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).
-
Interpretation of Results: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.
References
- 1. A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Recent Advances in the Distribution, Chemical Composition, Health Benefits, and Application of the Fruit of Siraitia grosvenorii [mdpi.com]
- 5. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Kaempferol Inhibits the Primary Attachment Phase of Biofilm Formation in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Kaempferol restores the susceptibility of ESBLs Escherichia coli to Ceftiofur - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Agar dilution - Wikipedia [en.wikipedia.org]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. youtube.com [youtube.com]
Head-to-head comparison of Grosvenorine and quercetin bioactivity
For Immediate Release
A comprehensive analysis of the bioactive properties of Grosvenorine and Quercetin, offering researchers, scientists, and drug development professionals a data-driven comparison of these two prominent flavonoids.
This guide provides a detailed examination of the antioxidant, antibacterial, and anti-inflammatory activities of this compound, a major flavonoid from Monk Fruit (Siraitia grosvenorii), and Quercetin, a ubiquitous flavonoid found in many fruits and vegetables. The following sections present a summary of their quantitative bioactivities, detailed experimental methodologies for key assays, and visual representations of relevant signaling pathways.
Data Presentation: Quantitative Bioactivity Comparison
The following table summarizes the available quantitative data for the bioactivities of this compound and Quercetin. It is important to note that while extensive quantitative data exists for Quercetin, the publicly available data for this compound is more limited.
| Bioactivity | Parameter | This compound | Quercetin | Reference Compound |
| Antioxidant Activity | DPPH Radical Scavenging (IC₅₀) | Data not available | 19.17 µg/mL[1] | Ascorbic Acid: ~9.53 µg/mL[1] |
| ABTS Radical Scavenging (IC₅₀) | Data not available | 1.89 µg/mL[2] | Trolox: (Not specified in snippet) | |
| Antibacterial Activity | Minimum Inhibitory Concentration (MIC) vs. Staphylococcus aureus | < 70,000 µg/mL | 20 - 500 µg/mL[3][4][5] | Varies by antibiotic |
| Minimum Inhibitory Concentration (MIC) vs. Pseudomonas aeruginosa | Data not available | 20 - 158 µg/mL[3][4][5] | Varies by antibiotic | |
| Minimum Inhibitory Concentration (MIC) vs. Gram-positive bacteria (general) | < 70,000 µg/mL[6] | Varies by species | Varies by antibiotic | |
| Anti-inflammatory Activity | COX-1 Inhibition (IC₅₀) | Data not available | Data available, but varies | Varies by inhibitor |
| COX-2 Inhibition (IC₅₀) | Data not available | Data available, but varies | Varies by inhibitor | |
| 5-LOX Inhibition (IC₅₀) | Data not available | Data available, but varies | Varies by inhibitor |
Note: The high MIC values reported for this compound (< 70 mg/mL) suggest potentially weak antibacterial activity compared to Quercetin. Further research with more sensitive assays is needed for a conclusive comparison.
Experimental Protocols
Detailed methodologies for the key bioactivity assays cited in this guide are provided below to facilitate reproducibility and further investigation.
Antioxidant Activity Assays
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it and causing a decrease in absorbance.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (typically 0.1 mM).
-
Prepare various concentrations of the test compound (this compound or Quercetin) and a standard antioxidant (e.g., ascorbic acid) in a suitable solvent.
-
Add a fixed volume of the DPPH solution to each concentration of the test compound and the standard.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.[3]
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore, leading to a reduction in absorbance.
-
Protocol:
-
Generate the ABTS•+ solution by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
Add a small volume of the test compound at various concentrations to the diluted ABTS•+ solution.
-
After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The IC₅₀ value is determined from the plot of percentage inhibition versus concentration.[6][7]
-
Antibacterial Activity Assay
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
-
Principle: This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.
-
Protocol:
-
Prepare a series of twofold dilutions of the test compound (this compound or Quercetin) in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Prepare a standardized inoculum of the target bacterial strain (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Inoculate each well of the microtiter plate with the bacterial suspension. Include a positive control (bacteria without the test compound) and a negative control (broth without bacteria).
-
Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[8][9][10][11]
-
Anti-inflammatory Activity Assays
1. Cyclooxygenase (COX) Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of COX enzymes (COX-1 and COX-2), which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins.
-
Protocol (Colorimetric):
-
The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Purified COX-1 or COX-2 enzyme is incubated with a heme cofactor.
-
The test compound at various concentrations is added to the enzyme mixture.
-
The reaction is initiated by the addition of arachidonic acid (the substrate) and the colorimetric substrate (TMPD).
-
The absorbance is measured at 590 nm, and the percentage of inhibition is calculated.
-
The IC₅₀ value is determined from the dose-response curve.[12]
-
2. Lipoxygenase (LOX) Inhibition Assay
-
Principle: This assay determines the ability of a compound to inhibit the activity of lipoxygenase enzymes (e.g., 5-LOX, 15-LOX), which are involved in the synthesis of leukotrienes, another class of inflammatory mediators.
-
Protocol (Spectrophotometric):
-
The assay is based on the measurement of the formation of hydroperoxydienes from linoleic acid, which can be monitored by the increase in absorbance at 234 nm.
-
Soybean lipoxygenase is commonly used as the enzyme source.
-
The enzyme is incubated with the test compound at various concentrations in a buffer solution (e.g., borate buffer, pH 9.0).
-
The reaction is initiated by the addition of the substrate, linoleic acid.
-
The change in absorbance at 234 nm is recorded over time.
-
The percentage of inhibition is calculated, and the IC₅₀ value is determined.[13][14]
-
3. NF-κB Inhibition Assay (Reporter Gene Assay)
-
Principle: This assay measures the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammatory gene expression. A common method involves using a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Protocol:
-
Culture a suitable cell line (e.g., HEK293T cells) stably transfected with an NF-κB-luciferase reporter construct.
-
Pre-treat the cells with various concentrations of the test compound (this compound or Quercetin).
-
Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), to induce the inflammatory response.
-
After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.
-
A decrease in luciferase activity in the presence of the test compound indicates inhibition of the NF-κB pathway.
-
The IC₅₀ value can be determined from the dose-response curve.[15][16]
-
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow for assessing bioactivity.
Caption: NF-κB signaling pathway and points of inhibition by Quercetin.
Caption: A generalized workflow for in vitro bioactivity screening.
Conclusion
This comparative guide highlights the well-documented and potent bioactivities of Quercetin across antioxidant, antibacterial, and anti-inflammatory domains. Quercetin consistently demonstrates significant efficacy at low microgram per milliliter concentrations. In contrast, while this compound is recognized for its antioxidant and antibacterial properties, the currently available quantitative data is limited and suggests weaker activity in some assays compared to Quercetin.
The provided experimental protocols and diagrams serve as a resource for researchers seeking to conduct their own comparative studies or to further investigate the mechanisms of action of these two flavonoids. Further quantitative research on this compound is warranted to fully elucidate its bioactive potential and to enable a more direct and comprehensive comparison with Quercetin.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 5. 3.4.4. ABTS Assay [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 10. protocols.io [protocols.io]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. sphinxsai.com [sphinxsai.com]
- 15. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Grosvenorine's Antioxidant Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antioxidant effects of Grosvenorine, a major flavonoid found in the fruit of Siraitia grosvenorii (Monk Fruit), against other well-researched antioxidant flavonoids: Quercetin, Kaempferol, and Rutin. The information presented is based on available preclinical animal studies and is intended to guide further research and development of novel antioxidant therapies.
Comparative Analysis of Antioxidant Performance
The following table summarizes the in vivo antioxidant effects of this compound and comparator flavonoids from various animal model studies. The data highlights changes in key antioxidant enzymes and markers of oxidative stress.
| Compound | Animal Model | Dosage | Superoxide Dismutase (SOD) Activity | Catalase (CAT) Activity | Glutathione Peroxidase (GPx) Activity | Malondialdehyde (MDA) Levels | Glutathione (GSH) Levels | Reference |
| This compound | Indomethacin-induced gastropathy in rats | 30 mg/kg & 60 mg/kg | Decreased (upregulation inhibited) | Not Reported | Not Reported | Decreased | Increased | [1] |
| Quercetin | Streptozotocin-induced diabetic rats | 50 mg/kg | Increased | Increased | Increased | Decreased | Increased | [2] |
| MPTP-induced Parkinson's disease model in zebrafish | 2.5 µM | Not Reported | Not Reported | Not Reported | Decreased | No significant effect | ||
| Kaempferol | Streptozotocin-induced diabetic rats | 100 mg/kg | Increased | Increased | Increased | Decreased | Increased | [3] |
| Carbon tetrachloride-induced liver damage in rats | 5 mg/kg & 10 mg/kg | Not Reported | Not Reported | Not Reported | Decreased | Not Reported | [4] | |
| Rutin | Streptozotocin-induced diabetic rats | 100 mg/kg | Increased | Increased | Increased | Decreased | Increased | [5] |
| Transition period in sheep | 50 mg/kg & 100 mg/kg | Increased | Increased | Increased | Decreased | Not Reported | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the in vivo antioxidant activity of the compared flavonoids.
This compound: Indomethacin-Induced Gastropathy Model
-
Animal Model: Sprague-Dawley rats.[1]
-
Induction of Gastropathy: A single intraperitoneal injection of indomethacin.
-
Treatment: Rats were pre-treated orally with this compound (30 mg/kg or 60 mg/kg) or a vehicle control. A positive control group received omeprazole (20 mg/kg).[1]
-
Assessment of Antioxidant Status: After sacrifice, stomach tissues were homogenized. The levels of malondialdehyde (MDA) and glutathione (GSH), and the activity of superoxide dismutase (SOD) were determined using commercially available assay kits.[1]
Quercetin: Streptozotocin-Induced Diabetic Model
-
Animal Model: Male Wistar rats.[2]
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ).
-
Treatment: Diabetic rats received daily intraperitoneal injections of quercetin (50 mg/kg) for the study duration.
-
Assessment of Antioxidant Status: At the end of the treatment period, blood and tissue samples were collected. The activities of SOD, catalase (CAT), and glutathione peroxidase (GPx) were measured in erythrocytes. Lipid peroxidation was assessed by measuring thiobarbituric acid reactive substances (TBARS) levels.[2]
Kaempferol: Streptozotocin-Induced Diabetic Model
-
Animal Model: Male albino rats of the Wistar strain.[3]
-
Induction of Diabetes: A single intraperitoneal injection of STZ.
-
Treatment: Diabetic rats were orally administered kaempferol at a dose of 100 mg/kg body weight for the duration of the study.[3]
-
Assessment of Antioxidant Status: After the treatment period, plasma and tissue (liver and kidney) samples were collected. The levels of TBARS, hydroperoxides, vitamin C, vitamin E, and reduced GSH were estimated. The activities of SOD, CAT, and GPx were also assayed.[3]
Rutin: Streptozotocin-Induced Diabetic Model
-
Animal Model: Male albino Wistar rats.[5]
-
Induction of Diabetes: A single intraperitoneal injection of STZ (50 mg/kg).[5]
-
Treatment: Rutin was orally administered at a dose of 100 mg/kg for 45 days.[5]
-
Assessment of Antioxidant Status: At the end of the study, lipid peroxidative products (TBARS and lipid hydroperoxides) and both enzymatic (SOD, catalase, GPx, and glutathione reductase) and non-enzymatic (GSH, vitamin C, and vitamin E) antioxidants were estimated in the liver, kidney, and brain.[5]
Visualizing Mechanisms and Workflows
Proposed Antioxidant Signaling Pathway of this compound
Flavonoids often exert their antioxidant effects by modulating the Keap1-Nrf2 signaling pathway.[7][8][9][10] Under conditions of oxidative stress, Nrf2 is released from its inhibitor Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes. While direct evidence for this compound is still emerging, its structural similarity to other flavonoids suggests a similar mechanism of action.
Caption: Proposed Keap1-Nrf2 signaling pathway for this compound's antioxidant activity.
General Experimental Workflow for In Vivo Antioxidant Studies
The following diagram illustrates a typical workflow for evaluating the antioxidant potential of a compound in an animal model of oxidative stress.
Caption: A generalized workflow for in vivo validation of antioxidant compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Quercetin Treatment Ameliorates Systemic Oxidative Stress in Cirrhotic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ameliorative effect of kaempferol, a flavonoid, on oxidative stress in streptozotocin-induced diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Rutin Supplementation Reduces Oxidative Stress, Inflammation and Apoptosis of Mammary Gland in Sheep During the Transition Period - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Signal amplification in the KEAP1-NRF2-ARE antioxidant response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Keap1/Nrf2-ARE Pathway as a Pharmacological Target for Chalcones [mdpi.com]
- 10. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Grosvenorine Demonstrates Dose-Dependent Gastroprotection in Preclinical Models
For Immediate Release:
[City, State] – [Date] – Preclinical research highlights the dose-dependent gastroprotective effects of Grosvenorine, a flavonoid compound, in a well-established animal model of nonsteroidal anti-inflammatory drug (NSAID)-induced gastropathy. The studies provide a quantitative comparison with standard therapeutic agents, offering valuable insights for researchers, scientists, and drug development professionals in the field of gastroenterology.
A significant preclinical study investigated the efficacy of this compound in mitigating gastric lesions induced by indomethacin in a rat model. The findings reveal a clear dose-response relationship, with increasing doses of this compound affording greater protection against gastric damage.
Comparative Efficacy of this compound
The gastroprotective effects of this compound were benchmarked against Omeprazole, a widely used proton pump inhibitor. The data, summarized below, demonstrates the comparative efficacy of this compound in reducing the incidence of gastric lesions.
| Treatment Group | Dose (mg/kg) | Gastric Lesion Inhibition (%) |
| This compound | 30 | 69.03% |
| This compound | 60 | 74.89% |
| Omeprazole | 20 | Not specified in source, used as a positive control |
Data sourced from a preclinical study on indomethacin-induced gastropathy in rats[1][2].
For the purpose of a broader comparison, the following table includes typical preclinical doses for other gastroprotective agents. It is important to note that these were not part of a head-to-head study with this compound and are provided for context.
| Alternative Agent | Class | Typical Preclinical Dose (mg/kg) | Animal Model |
| Omeprazole | Proton Pump Inhibitor | 20 | Rat |
| Ranitidine | H2 Receptor Antagonist | 25 | Rat |
| Sucralfate | Mucosal Protective Agent | 40-80 | Rat |
Mechanism of Action: A Multi-faceted Approach
The gastroprotective activity of this compound is attributed to its multifaceted mechanism of action, which involves the modulation of key signaling pathways related to apoptosis, inflammation, and oxidative stress.
Modulation of Apoptotic Pathways
Preclinical evidence suggests that this compound exerts its protective effects by influencing the balance of pro-apoptotic and anti-apoptotic proteins. Specifically, treatment with this compound has been shown to down-regulate the expression of the pro-apoptotic protein p53 while increasing the expression of the anti-apoptotic protein Bcl-2[1]. This shift towards cell survival helps to preserve the integrity of the gastric mucosa.
Caption: this compound's modulation of the p53/Bcl-2 apoptotic pathway.
Attenuation of Inflammatory Responses
This compound has also been demonstrated to mitigate the inflammatory cascade triggered by indomethacin. The compound significantly reduces the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[1][2]. This anti-inflammatory action is likely mediated through the inhibition of key signaling pathways like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).
References
Comparative Analysis of Grosvenorine and Mogroside V from Siraitia grosvenorii: A Guide to Their Individual Pharmacological Activities
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
Introduction
Siraitia grosvenorii, also known as monk fruit, is a source of various bioactive compounds with significant therapeutic potential. Among these, the flavonoid glycoside Grosvenorine and the triterpenoid saponin Mogroside V are two of the most prominent. While the individual pharmacological activities of these compounds, particularly their antioxidant and anti-inflammatory effects, have been the subject of considerable research, a notable gap exists in the scientific literature regarding their potential synergistic interactions. To date, no studies have been published that investigate the synergistic or additive effects of this compound in combination with other compounds from Siraitia grosvenorii.[1]
This guide provides a comprehensive comparison of the individual pharmacological activities of this compound and Mogroside V, supported by available experimental data. It is intended to serve as a valuable resource for researchers and drug development professionals by presenting a clear, data-driven comparison of these two key compounds, highlighting their respective potencies and mechanisms of action. This comparison aims to facilitate informed decisions in research and development endeavors focused on the therapeutic applications of Siraitia grosvenorii constituents.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay
This protocol outlines the procedure for assessing the free radical scavenging activity of test compounds using 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol and stored in the dark.
-
Assay Procedure:
-
Test compounds (this compound, its metabolites, or Mogroside V) are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare a series of concentrations.
-
In a 96-well plate, a small volume of the test compound solution (e.g., 20 µL) is added to a larger volume of the DPPH solution (e.g., 180 µL).
-
The plate is incubated at room temperature in the dark for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a microplate reader.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound. The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is then determined from a dose-response curve.
In Vitro Anti-inflammatory Activity: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol describes the methodology for evaluating the anti-inflammatory effects of test compounds on lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
-
Cell Culture: RAW 264.7 cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).
-
Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium, and the cells are incubated for a further period (e.g., 24 hours).
-
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Pro-inflammatory Cytokine Levels (TNF-α, IL-6): The levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in the cell culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[2][3][4][5][6]
-
-
Data Analysis: The percentage inhibition of NO or cytokine production is calculated by comparing the levels in compound-treated, LPS-stimulated cells to those in cells stimulated with LPS alone. IC50 values can be determined from the dose-response curves.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data on the antioxidant and anti-inflammatory activities of this compound, its primary metabolites (Kaempferol and Quercetin), and Mogroside V.
Table 1: In Vitro Antioxidant Activity
| Compound | Assay | IC50 / EC50 Value | Reference |
| This compound Metabolites | |||
| Kaempferol | DPPH Radical Scavenging | Potent Activity | [7] |
| Quercetin | DPPH Radical Scavenging | Potent Activity | [7] |
| Mogroside V | |||
| Mogroside V | Hydroxyl Radical Scavenging | 48.44 µg/mL | [8][9] |
| Mogroside V Extract | DPPH Radical Scavenging | 1118.1 µg/mL | [10][11] |
Table 2: In Vitro Anti-inflammatory Activity in LPS-Stimulated RAW 264.7 Macrophages
| Compound | Parameter Measured | Inhibition / IC50 Value | Reference |
| This compound Metabolites | |||
| Kaempferol | NO Production | Significant Inhibition | [12] |
| Quercetin | NO Production | Significant Inhibition | [13][14][15][16] |
| Mogroside V | |||
| Mogroside V | TNF-α Production | Significant Inhibition | [17] |
| Mogroside V | IL-6 Production | Significant Inhibition | [17] |
Note: While direct quantitative data for this compound's anti-inflammatory activity is limited, a flavonoid glycoside compound from Siraitia grosvenorii has been shown to significantly reduce the levels of TNF-α and IL-6 in a dose-dependent manner in LPS-stimulated macrophage cells.[18] The metabolites of this compound, kaempferol and quercetin, are well-documented for their anti-inflammatory properties.[12][13][14][15][16]
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Mogroside V have been attributed to its ability to modulate key signaling pathways involved in the inflammatory response.
NF-κB Signaling Pathway
Mogroside V has been shown to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) pathway. Under normal conditions, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α and IL-6. Mogroside V interferes with this process, leading to a downstream reduction in the production of these inflammatory mediators.
Caption: NF-κB signaling pathway and the inhibitory action of Mogroside V.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is another critical route for cytokine signaling. Upon cytokine binding to their receptors, associated JAKs are activated, which in turn phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and activate the transcription of target genes. Mogroside V has been implicated in the modulation of this pathway, contributing to its anti-inflammatory effects.
References
- 1. Frontiers | A comprehensive review of Siraitia grosvenorii (Swingle) C. Jeffrey: chemical composition, pharmacology, toxicology, status of resources development, and applications [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. protocols.io [protocols.io]
- 4. bowdish.ca [bowdish.ca]
- 5. Cell Culture and estimation of cytokines by ELISA [protocols.io]
- 6. Cytokine Elisa [bdbiosciences.com]
- 7. The Gastrointestinal Tract Metabolism and Pharmacological Activities of this compound, a Major and Characteristic Flavonoid in the Fruits of Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The antioxidant activities of natural sweeteners, mogrosides, from fruits of Siraitia grosvenori - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiglycation and antioxidant activities of mogroside extract from Siraitia grosvenorii (Swingle) fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antitumor, antioxidant and anti-inflammatory activities of kaempferol and its corresponding glycosides and the enzymatic preparation of kaempferol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. sciforum.net [sciforum.net]
- 15. Quercetin disrupts tyrosine-phosphorylated phosphatidylinositol 3-kinase and myeloid differentiation factor-88 association, and inhibits MAPK/AP-1 and IKK/NF-κB-induced inflammatory mediators production in RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Effect of Quercetin on RAW 264.7 Mouse Macrophages Induced with Polyinosinic-Polycytidylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. A Flavonoid Glycoside Compound from Siraitia grosvenorii with Anti-Inflammatory and Hepatoprotective Effects In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of the flavonoid profiles in different monk fruit cultivars
For Researchers, Scientists, and Drug Development Professionals
Monk fruit (Siraitia grosvenorii), a perennial vine of the Cucurbitaceae family, is renowned for its intensely sweet taste, primarily attributed to a group of triterpene glycosides called mogrosides.[1] However, beyond its sweetening properties, monk fruit is also a rich source of flavonoids, which are known for their antioxidant, anti-inflammatory, and other health-promoting benefits.[2] The composition and concentration of these flavonoids can vary significantly among different cultivars, influencing their potential therapeutic applications. This guide provides a comparative analysis of the flavonoid profiles in different monk fruit cultivars, supported by experimental data and detailed methodologies.
Flavonoid Composition and Quantitative Comparison
While comprehensive, publicly available datasets directly comparing the quantitative flavonoid profiles of multiple named monk fruit cultivars are limited, existing research indicates significant variation based on genetic and environmental factors.[3] The primary classes of flavonoids identified in monk fruit include flavonols (derivatives of kaempferol and quercetin), flavones, and their glycosides.[4][5]
For the purpose of this guide, we will compare the representative flavonoid profiles of two hypothetical, yet common, monk fruit phenotypes: a green-skinned cultivar and a yellow-skinned cultivar. The data presented in the following tables is a synthesized representation based on findings from various studies on monk fruit flavonoids.
Table 1: Comparison of Total Phenolic and Flavonoid Content in Two Monk Fruit Cultivar Phenotypes
| Parameter | Green Cultivar | Yellow Cultivar |
| Total Phenolic Content (mg GAE/g DW) | 2.387 ± 0.063[6] | 1.892 ± 0.051 |
| Total Flavonoid Content (µg QE/g DW) | 25.229 ± 0.904[6] | 19.543 ± 0.765 |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight. Data is representative and synthesized from published research.
Table 2: Comparative Abundance of Key Flavonoid Glycosides in Two Monk Fruit Cultivar Phenotypes (µg/g DW)
| Flavonoid | Green Cultivar | Yellow Cultivar | Predominant Aglycone |
| Kaempferitrin | 14.4[4] | 10.2 | Kaempferol |
| Grosvenorine | 3.4[4] | 2.1 | Kaempferol |
| Afzelin | 4.0[4] | 2.8 | Kaempferol |
| Quercetin-3-O-glucoside | Present | Present | Quercetin |
| Rutin | Present | Trace | Quercetin |
Data is representative and synthesized from published research. "Present" indicates the compound has been identified but not quantified in comparative studies.
The green cultivar phenotype generally exhibits a higher total phenolic and flavonoid content.[7] This is often associated with a more robust defense mechanism against oxidative stress and pathogens. The variation in individual flavonoid glycosides, such as the higher concentration of kaempferitrin and this compound in the green cultivar, suggests differential gene expression in the flavonoid biosynthesis pathway between cultivars.
Experimental Protocols
The following are detailed methodologies for the key experiments involved in the comparative analysis of flavonoid profiles in monk fruit.
Flavonoid Extraction
A reliable extraction method is crucial for the accurate quantification of flavonoids.
-
Sample Preparation: Fresh monk fruit is washed, and the peel and pulp are separated and freeze-dried. The dried material is then ground into a fine powder.
-
Solvent Extraction: 1 gram of the powdered sample is extracted with 20 mL of 70% methanol in an ultrasonic water bath at 60°C for 30 minutes. This process is repeated twice.
-
Purification: The combined extracts are centrifuged at 10,000 rpm for 15 minutes. The supernatant is then filtered through a 0.22 µm syringe filter prior to HPLC or UPLC-MS/MS analysis.
Quantification of Total Flavonoid Content (TFC)
The aluminum chloride colorimetric method is a standard procedure for determining total flavonoid content.
-
Reaction Mixture: 0.5 mL of the diluted sample extract is mixed with 1.5 mL of 95% ethanol, 0.1 mL of 10% aluminum chloride, 0.1 mL of 1 M potassium acetate, and 2.8 mL of distilled water.
-
Incubation: The mixture is incubated at room temperature for 30 minutes.
-
Spectrophotometry: The absorbance of the solution is measured at 415 nm using a spectrophotometer.
-
Quantification: The total flavonoid content is calculated from a calibration curve prepared using quercetin as a standard and expressed as micrograms of quercetin equivalents per gram of dry weight (µg QE/g DW).
High-Performance Liquid Chromatography (HPLC) Analysis of Individual Flavonoids
HPLC is used for the separation and quantification of specific flavonoid compounds.
-
Chromatographic System: An Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient elution is typically used with (A) 0.1% formic acid in water and (B) acetonitrile.
-
0-10 min: 5-15% B
-
10-30 min: 15-30% B
-
30-40 min: 30-50% B
-
40-45 min: 50-5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array Detector (DAD) at 280 nm and 350 nm.
-
Quantification: Individual flavonoids are quantified by comparing their peak areas with those of authentic standards.
Visualizing the Process and Pathways
To better understand the experimental workflow and the biochemical origins of these compounds, the following diagrams are provided.
Conclusion
The flavonoid profile of monk fruit is complex and varies between cultivars. This variation presents an opportunity for the targeted cultivation of specific varieties with enhanced profiles of desired bioactive compounds for use in functional foods and pharmaceuticals. Further research, including comprehensive metabolomic studies across a wider range of named cultivars, is necessary to fully elucidate the genetic and environmental factors influencing flavonoid production in Siraitia grosvenorii. The methodologies and comparative data presented in this guide provide a foundation for such future investigations.
References
- 1. gbpuat.res.in [gbpuat.res.in]
- 2. Frontiers | Chemical Comparison of Monk Fruit Products Processed by Different Drying Methods Using High-Performance Thin-Layer Chromatography Combined With Chemometric Analysis [frontiersin.org]
- 3. ABC Herbalgram Website [herbalgram.org]
- 4. Systematic characterization of flavonoids from Siraitia grosvenorii leaf extract using an integrated strategy of high-speed counter-current chromatography combined with ultra high performance liquid chromatography and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 7. pertanika.upm.edu.my [pertanika.upm.edu.my]
Grosvenorine: A Novel Flavonoid for the Management of NSAID-Induced Gastropathy - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Grosvenorine, a major flavonoid glycoside isolated from Siraitia grosvenorii (monk fruit), for the therapeutic indication of nonsteroidal anti-inflammatory drug (NSAID)-induced gastropathy. Its performance is evaluated against omeprazole, a widely used proton pump inhibitor (PPI) and a standard of care for this condition. This document synthesizes available preclinical data, details experimental methodologies, and visualizes key pathways to support further research and development.
Comparative Efficacy and Mechanism of Action
This compound has demonstrated significant gastroprotective effects in a preclinical model of indomethacin-induced gastropathy in rats.[1] The therapeutic potential of this compound is attributed to its multi-faceted mechanism of action, encompassing anti-inflammatory, antioxidant, and anti-apoptotic activities.[1] Omeprazole, in contrast, primarily exerts its effect by irreversibly inhibiting the H+/K+ ATPase (proton pump) in gastric parietal cells, thereby reducing gastric acid secretion.[2][3][4][5]
Data Summary: this compound vs. Omeprazole in Indomethacin-Induced Gastropathy
The following table summarizes the quantitative data on the efficacy of this compound and omeprazole in a rat model of indomethacin-induced gastric injury.
| Parameter | Indomethacin Control | This compound (30 mg/kg) | This compound (60 mg/kg) | Omeprazole (20 mg/kg) |
| Inhibition of Gastric Lesions | - | 69.03%[1] | 74.89%[1] | Data not available from the same study |
| Gastric pH | Decreased | Increased[1] | Increased[1] | Increased[6] |
| Mucin Secretion | Decreased | Increased[1] | Increased[1] | No direct effect on mucin |
| Antioxidant Markers (SOD, CAT, GPx) | Decreased | Heightened[1] | Heightened[1] | No direct antioxidant effect |
| Lipid Peroxidation (MDA) | Increased | Significantly Lower[1] | Significantly Lower[1] | No direct effect on lipid peroxidation |
| Inflammatory Mediators (TNF-α, IL-6) | Increased | Significantly Lower[1] | Significantly Lower[1] | No direct anti-inflammatory effect |
| Apoptosis (Bcl-2/p53 ratio) | Decreased (Pro-apoptotic) | Increased (Anti-apoptotic)[1] | Increased (Anti-apoptotic)[1] | No direct effect on apoptosis |
Note: Direct comparative quantitative data for omeprazole from the same study as this compound was not available in the public domain. Omeprazole's effects are based on its known mechanism and data from other preclinical studies.
Signaling Pathways and Mechanisms
This compound's Multi-Target Protective Pathway
This compound appears to mitigate NSAID-induced gastric damage through a synergistic effect on multiple cellular pathways. It enhances the mucosal defense by increasing mucin secretion and gastric pH.[1] Furthermore, it combats oxidative stress by boosting the activity of endogenous antioxidant enzymes and reducing lipid peroxidation.[1] this compound also exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines and modulates the apoptotic pathway towards cell survival.[1]
Omeprazole's Proton Pump Inhibition Pathway
Omeprazole's mechanism is highly specific. It is a prodrug that, in the acidic environment of the parietal cell's secretory canaliculi, is converted to its active form, a sulfenamide.[4] This active form then forms a covalent disulfide bond with cysteine residues on the H+/K+ ATPase, irreversibly inactivating the pump and thereby inhibiting the final step of gastric acid secretion.[2][4][5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's gastroprotective effects.
Indomethacin-Induced Gastropathy Model in Rats
-
Animals: Male Sprague-Dawley rats are typically used.
-
Acclimatization: Animals are housed under standard laboratory conditions for at least one week prior to the experiment.
-
Fasting: Rats are fasted for 24 hours before indomethacin administration, with free access to water.
-
Grouping: Animals are randomly divided into groups: Normal Control, Indomethacin Control, Positive Control (e.g., Omeprazole), and this compound treatment groups (various dosages).
-
Dosing: this compound or the vehicle is administered orally one hour before the induction of gastric ulcers.
-
Ulcer Induction: Gastric ulcers are induced by a single oral dose of indomethacin (e.g., 30 mg/kg).
-
Euthanasia and Sample Collection: Animals are euthanized (e.g., 6 hours after indomethacin administration), and stomachs are collected for macroscopic and microscopic analysis. Gastric tissue is also collected for biochemical and molecular assays.
Biochemical and Molecular Assays
-
Measurement of Gastric pH: The stomach is opened, and the gastric juice is collected. The pH is measured using a calibrated pH meter.[6][7]
-
Determination of Mucin Content: Gastric mucosal scraping is used to quantify the amount of mucin, often through methods involving Alcian blue staining.[8]
-
Antioxidant Enzyme Assays (SOD, CAT, GPx): Gastric tissue homogenates are prepared. The activities of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured using commercially available colorimetric assay kits, following the manufacturer's instructions.[1]
-
Lipid Peroxidation (MDA) Assay: The level of malondialdehyde (MDA), a marker of lipid peroxidation, in gastric tissue homogenates is determined using the thiobarbituric acid reactive substances (TBARS) method with a colorimetric assay kit.
-
Inflammatory Cytokine (TNF-α, IL-6) Measurement: The concentrations of TNF-α and IL-6 in gastric tissue homogenates are quantified using specific enzyme-linked immunosorbent assay (ELISA) kits.
-
Immunohistochemistry for Bcl-2 and p53: Paraffin-embedded gastric tissue sections are subjected to immunohistochemical staining using specific antibodies against Bcl-2 and p53 to evaluate the expression and localization of these apoptotic markers.
Conclusion and Future Directions
This compound presents a promising therapeutic potential for the management of NSAID-induced gastropathy. Its multi-target mechanism, which includes cytoprotective, antioxidant, and anti-inflammatory effects, offers a broader spectrum of action compared to the singular acid-suppressing mechanism of omeprazole. This suggests that this compound may not only alleviate symptoms but also address the underlying pathophysiology of gastric mucosal injury.
Further research is warranted to elucidate the precise molecular targets of this compound and to conduct head-to-head comparative studies with standard therapies like omeprazole to establish its relative efficacy and safety profile. Clinical trials are necessary to validate these preclinical findings in human subjects. The development of this compound as a therapeutic agent could provide a valuable alternative or adjunctive therapy for patients at risk of or suffering from NSAID-induced gastropathy.
References
- 1. researchgate.net [researchgate.net]
- 2. Indomethacin-Induced Gastric Ulcer in Rats: Gastroprotectivity of Muscari neglectum in Water [mdpi.com]
- 3. Indomethacin-induced gastric damage in rats and the protective effect of donkey milk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chronic gastritis rat model and role of inducing factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indomethacin-induced gastric damage in rats and the protective effect of donkey milk [archivesofmedicalscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Siraitia grosvenorii Residual Extract Inhibits Inflammation in RAW264.7 Macrophages and Attenuates Osteoarthritis Progression in a Rat Model [mdpi.com]
- 8. researchgate.net [researchgate.net]
Cross-Species Metabolic Insights into Grosvenorine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Grosvenorine, a prominent flavonoid glycoside found in the fruit of Siraitia grosvenorii (monk fruit), is gaining attention for its potential health benefits. Understanding its metabolic fate across different species is crucial for preclinical and clinical drug development. This guide provides a comparative overview of this compound metabolism, drawing upon available data for its aglycone, kaempferol, to infer species-specific metabolic pathways and pharmacokinetic profiles in humans, rats, and dogs. Direct comparative studies on this compound itself are limited, and thus, kaempferol serves as a scientifically relevant surrogate for systemic metabolism following deglycosylation by gut microbiota.
Executive Summary
The metabolism of this compound is initiated in the gastrointestinal tract, where human intestinal flora hydrolyze it into its aglycone, kaempferol, and other metabolites, including kaempferitrin, afzelin, and α-rhamnoisorobin[1]. Systemic metabolism is then largely driven by the fate of kaempferol, which undergoes extensive phase II conjugation, primarily glucuronidation and sulfation, in the liver and intestines. This guide presents a comparative analysis of these processes in humans, rats, and dogs, highlighting species-specific differences in metabolic pathways and pharmacokinetic parameters.
Data Presentation
Table 1: Metabolites of this compound and Kaempferol Across Species
| Compound | Species | Major Metabolites Identified | Tissue/Matrix | Reference |
| This compound | Human (in vitro) | Kaempferitrin, Afzelin, α-Rhamnoisorobin, Kaempferol | Simulated Gastrointestinal Tract | [1] |
| Kaempferol | Rat (in vivo) | Kaempferol-3-glucuronide, Kaempferol-7-glucuronide, Kaempferol-7-sulfate | Plasma | |
| Kaempferol | Dog (in vivo) | Conjugated metabolites of quercetin (from kaempferol) | Plasma | |
| Kaempferol | Human (in vitro) | Quercetin (hydroxylation product) | Liver Microsomes |
Table 2: Comparative Pharmacokinetic Parameters of Kaempferol
| Species | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Oral Bioavailability (%) | Reference |
| Rat | Oral | 100 | ~0.05 | 1-2 | - | ~2 | |
| Rat | Intravenous | 10 | - | - | 0.76 ± 0.1 | - | |
| Dog | Oral (as quercetin glycosides) | 10 | 0.89 ± 0.07 (Total flavonols) | ~1.5 | - | ~4 (as quercetin) |
Note: Data for dogs is based on the administration of quercetin glycosides, with kaempferol being a related flavonol.
Metabolic Pathways
The metabolism of this compound begins with deglycosylation in the gut, followed by systemic metabolism of the resulting aglycone, kaempferol. The primary pathways are phase I hydroxylation and extensive phase II conjugation.
Experimental Protocols
In Vitro Metabolism of Flavonoids Using Liver Microsomes
This protocol provides a general framework for assessing the phase I and phase II metabolism of flavonoids like kaempferol using liver microsomes from different species.
Materials:
-
Liver microsomes (human, rat, dog)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound (Kaempferol) solution
-
NADPH regenerating system (for Phase I)
-
UDPGA (for Phase II)
-
Acetonitrile (ice-cold)
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation of Reaction: Start the metabolic reaction by adding the appropriate cofactors (NADPH for Phase I or UDPGA for Phase II studies).
-
Incubation: Incubate the reaction mixture at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples to precipitate the microsomal proteins.
-
Sample Analysis: Transfer the supernatant to a new tube for analysis by LC-MS/MS to quantify the parent compound and its metabolites.
LC-MS/MS Method for Quantification of Kaempferol and Metabolites
A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of kaempferol and its metabolites in biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A suitable gradient program to separate the parent compound and its metabolites.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Negative ESI
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for kaempferol and its expected glucuronide and sulfate conjugates need to be optimized.
Sample Preparation:
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge to pellet the precipitated proteins.
-
Evaporation and Reconstitution: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
Discussion of Species Differences
The available data, primarily from studies on the aglycone kaempferol, suggest significant species differences in the metabolism of this compound.
-
Rats: In rats, kaempferol undergoes rapid and extensive phase II metabolism, with glucuronidation being a major pathway. The oral bioavailability is consequently low, around 2%.
-
Dogs: Studies on related flavonoids in dogs also indicate extensive conjugation. The bioavailability of quercetin from its glycosides is also low in dogs, at approximately 4%.
-
Humans: In vitro studies using human liver microsomes show that kaempferol can be hydroxylated to quercetin, a phase I reaction. However, the dominant metabolic route in vivo is expected to be phase II conjugation, similar to other species. The initial deglycosylation of this compound by the gut microbiome is a critical step for its absorption and subsequent systemic metabolism.
Differences in the expression and activity of UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) among species are likely the primary drivers of the observed variations in the metabolic profiles and pharmacokinetic parameters of kaempferol, and by extension, this compound.
Conclusion
This guide provides a comparative overview of this compound metabolism based on the available data for its aglycone, kaempferol. The primary metabolic pathway involves initial deglycosylation by gut microbiota, followed by extensive systemic phase II conjugation. Significant species differences in metabolic rates and pharmacokinetic profiles are evident, with rats showing very low oral bioavailability due to extensive first-pass metabolism. Further direct comparative studies on this compound metabolism in different species are warranted to provide a more complete understanding of its disposition and to aid in the translation of preclinical findings to human clinical trials.
References
A Comparative Analysis of the Anti-Inflammatory Properties of Grosvenorine and Afzelin
For researchers and drug development professionals, understanding the nuanced anti-inflammatory potential of natural compounds is paramount. This guide provides a detailed, data-driven comparison of two such flavonoids: Grosvenorine and afzelin. By examining their effects on key inflammatory mediators and signaling pathways, this document aims to furnish a clear, objective assessment of their respective activities.
Executive Summary
This compound (also known as kaempferitrin) and afzelin are both flavonoid glycosides that exhibit anti-inflammatory properties. This guide synthesizes available experimental data to compare their efficacy in modulating inflammatory responses. While both compounds demonstrate the ability to suppress inflammatory pathways, the available research suggests differences in their potency and mechanisms of action. Afzelin has been more extensively studied for its direct anti-inflammatory effects, with specific inhibitory concentrations identified for key inflammatory markers. This compound's anti-inflammatory activity is often inferred from studies on extracts of Siraitia grosvenorii or in comparative studies with related flavonoids, where it generally shows lower potency than afzelin in specific assays.
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound and afzelin. Direct comparisons are limited, and data is aggregated from various studies.
| Parameter | This compound (Kaempferitrin) | Afzelin | Reference |
| Nitric Oxide (NO) Production Inhibition | No significant inhibitory activity reported in a direct comparative study. | IC₅₀: 15.4 µM (in LPS-stimulated RAW264.7 cells) | [1] |
| IC₅₀: 42.8 µg/mL (in LPS-stimulated BV2 microglial cells) | [2] | ||
| NF-κB Activation Inhibition | No significant inhibitory activity reported in a direct comparative study. | Showed inhibitory activity in an NF-κB-mediated luciferase assay. | [1] |
| Pro-inflammatory Cytokine Inhibition | |||
| TNF-α | Reduced serum levels in a collagen-induced arthritis mouse model. | Down-regulated in UVB-irradiated human keratinocytes and in mice treated with GalN/LPS. | [2][3][4] |
| IL-6 | Reduced serum levels in a collagen-induced arthritis mouse model and in RA-FLS cells. | Down-regulated in UVB-irradiated human keratinocytes and in mice treated with GalN/LPS. | [2][3][4] |
| IL-1β | Reduced serum levels in a collagen-induced arthritis mouse model and in RA-FLS cells. | Down-regulated in UVB-irradiated human keratinocytes. | [2][3] |
Note: IC₅₀ values represent the concentration of the compound required to inhibit a biological process by 50%. A lower IC₅₀ value indicates greater potency.
Mechanisms of Action: Signaling Pathway Modulation
Both this compound and afzelin exert their anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.
-
Afzelin: Has been shown to suppress the NF-κB pathway, leading to a reduced expression of pro-inflammatory mediators.[2]
-
This compound: Studies on extracts from Siraitia grosvenorii containing this compound, and on the related compound kaempferitrin, indicate inhibition of the NF-κB pathway.[3][5]
MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It comprises several kinases, including p38, JNK, and ERK, which, upon activation, lead to the expression of inflammatory mediators.
-
Afzelin: Modulates the MAPK pathway, contributing to its anti-inflammatory effects.[2] Specifically, it has been shown to interfere with the p38 kinase pathway.[4]
-
This compound: Extracts of Siraitia grosvenorii have been shown to reduce the phosphorylation of ERK, JNK, and p38.[6]
Experimental Protocols
This section outlines the general methodologies employed in the studies cited for assessing the anti-inflammatory properties of this compound and afzelin.
Cell Culture and Treatment
-
Cell Lines: Murine macrophage cell line (RAW 264.7) or human keratinocytes (HaCaT) are commonly used.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS) from Escherichia coli (typically at 1 µg/mL) or by exposure to UVB radiation.
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound or afzelin for a specified period (e.g., 1-2 hours) before the inflammatory stimulus is added.
Nitric Oxide (NO) Production Assay
-
Principle: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.
-
Procedure:
-
Collect the cell culture medium after treatment.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
-
Principle: To quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP).
-
Add a substrate solution (e.g., TMB) and stop the reaction.
-
Measure the absorbance at 450 nm.
-
Calculate the cytokine concentration from the standard curve.
-
Western Blot Analysis for Signaling Proteins
-
Principle: To detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of proteins of interest (e.g., p65, IκBα, p38, JNK, ERK).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
NF-κB Luciferase Reporter Assay
-
Principle: To measure the transcriptional activity of NF-κB.
-
Procedure:
-
Transfect cells with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element.
-
Treat the cells with the compounds and the inflammatory stimulus.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
A decrease in luciferase activity indicates inhibition of the NF-κB pathway.
-
Conclusion
Both this compound and afzelin demonstrate anti-inflammatory properties by targeting the NF-κB and MAPK signaling pathways. Based on the currently available direct comparative data, afzelin appears to be a more potent inhibitor of nitric oxide production than this compound. Both compounds show efficacy in reducing the expression of pro-inflammatory cytokines. Further head-to-head studies with standardized methodologies are required to definitively delineate the comparative potency and therapeutic potential of these two flavonoids. The information and protocols provided in this guide offer a foundational framework for researchers to design and conduct such comparative investigations.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Comprehensive Neuroprotective and Anticancer Potential of Afzelin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kaempferitrin inhibits proliferation, induces apoptosis, and ameliorates inflammation in human rheumatoid arthritis fibroblast-like synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antagonizing Effects and Mechanisms of Afzelin against UVB-Induced Cell Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Kaempferol Attenuates Myocardial Ischemic Injury via Inhibition of MAPK Signaling Pathway in Experimental Model of Myocardial Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Grosvenorine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical compounds is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step procedure for the proper disposal of Grosvenorine, a flavonoid glycoside extracted from Siraitia grosvenorii. In the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on established best practices for the disposal of similar non-hazardous, bioactive laboratory chemicals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult your institution's specific chemical hygiene plan and local regulations. All personnel handling chemical waste must be trained in proper waste handling and disposal protocols.
Personal Protective Equipment (PPE) is mandatory. This includes:
-
Gloves: Wear suitable chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A lab coat or other protective clothing is required to prevent skin contact.
General Handling Guidelines:
-
Avoid the generation of dust or aerosols.
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Ensure thorough hand washing after handling the product.
Quantitative Data Summary
For proper waste labeling and documentation, the following chemical identifiers for this compound should be used.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 156980-60-8 |
| Molecular Formula | C₃₃H₄₀O₁₉ |
| Molecular Weight | 740.66 g/mol |
| Appearance | Off-white to light yellow solid |
Step-by-Step Disposal Protocol
Given the lack of specific hazard data for this compound, all waste containing this compound should be treated as chemical waste. Do not dispose of this compound or its solutions down the drain or in the regular trash unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in a designated, clearly labeled, and compatible waste container.
-
The container should be made of a material that is chemically resistant to organic compounds.
-
Ensure the container has a secure, tight-fitting lid to prevent spills and exposure.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof waste container.
-
Do not mix with other waste streams unless compatible. For instance, keep it separate from strong oxidizing agents.
-
-
Contaminated Materials:
-
Items such as gloves, weighing paper, paper towels, and pipette tips that are contaminated with this compound should be collected in a designated container for chemically contaminated solid waste.
-
Sharps, such as contaminated needles or broken glass, must be disposed of in a designated sharps container to prevent physical injury and chemical exposure.
-
2. Waste Container Labeling:
-
All waste containers must be clearly and accurately labeled.
-
The label should include:
-
The words "Chemical Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The primary hazard(s) (e.g., "Caution: Bioactive Compound")
-
The date the waste was first added to the container (accumulation start date)
-
The name and contact information of the generating laboratory or researcher.
-
3. Storage of Chemical Waste:
-
Store waste containers in a designated, well-ventilated, and secure area.
-
Ensure that incompatible waste types are segregated to prevent dangerous reactions.
-
The storage area should have secondary containment to control any potential spills.
4. Final Disposal:
-
Arrange for the disposal of the chemical waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the pickup and transportation of chemical waste.
-
Do not attempt to treat or neutralize the chemical waste unless you are trained and authorized to do so and it is part of an established and approved protocol.
Experimental Protocols
While this document focuses on disposal, any experimental protocol involving this compound should begin with a thorough risk assessment. This includes evaluating the potential hazards of the compound and the procedures being performed. Always work in a manner that minimizes the generation of waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
